Dane Salt
Descripción
The exact mass of the compound Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
potassium;2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWWAEFYIXXXQW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16KNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892162 | |
| Record name | Dane Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-69-3 | |
| Record name | Dane Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Dane Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dane salts, a class of chemical intermediates crucial in the synthesis of semi-synthetic β-lactam antibiotics. The focus is on their chemical structure, physicochemical properties, and the methodologies for their preparation.
Introduction to Dane Salts
Dane salts are protected forms of α-amino acids, primarily used in the synthesis of penicillins and cephalosporins like ampicillin, amoxicillin, and cefadroxil.[1][2] The "Dane salt" nomenclature refers to the enamine adduct formed between an α-amino acid and a β-dicarbonyl compound, typically an acetoacetic ester. This reaction protects the amino group of the amino acid, allowing for subsequent chemical transformations at the carboxyl group without the need for traditional protecting groups that require harsh removal conditions. The resulting enamine is deprotonated with a base (commonly potassium or sodium hydroxide) to form a stable, crystalline salt.
The most common Dane salts are derived from D-(-)-α-phenylglycine and D-(-)-α-(4-hydroxyphenyl)glycine, as these are key building blocks for widely used antibiotics.
Chemical Structure and Nomenclature
The generalized chemical structure of a this compound is that of a potassium or sodium (M+) salt of an N-vinyl-substituted amino acid. The vinyl group is part of an enamine system derived from a β-ketoester.
The core reaction involves the condensation of an amino acid with a β-ketoester, such as ethyl acetoacetate, to form an enamine. This enamine exists in equilibrium with its tautomeric imine form, but the enamine is generally favored. The acidic proton on the carboxyl group and the weakly acidic N-H proton are neutralized by a base (e.g., potassium hydroxide) to yield the this compound.
For example, the reaction of D-(-)-α-phenylglycine with ethyl acetoacetate in the presence of a potassium base yields Potassium (2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate, a common this compound.
Key Structural Features:
-
Chiral Center: The α-carbon of the original amino acid retains its stereochemistry, which is crucial for the biological activity of the final antibiotic product.
-
Enamine Moiety: The N-C=C-C=O conjugated system is the defining feature of the this compound. This delocalized π-system contributes to the stability of the compound.
-
Salt Form: The presence of a cation (typically K+ or Na+) makes these compounds crystalline solids that are often easier to handle and purify than their free-acid counterparts.
Physicochemical and Spectroscopic Data
Quantitative data for common Dane salts are summarized below. It is important to note that the term "this compound" can refer to several related compounds, so careful attention must be paid to the specific amino acid and β-ketoester used in its synthesis.
Physical Properties
| Property | D-(-)-α-Phenylglycine Ethyl Potassium this compound | D-(-)-α-(4-Hydroxyphenyl)glycine Methyl Potassium this compound |
| CAS Number | 961-69-3 | 69416-61-1 |
| Molecular Formula | C₁₄H₁₆KNO₄[3] | C₁₃H₁₄KNO₅[3] |
| Molecular Weight | 301.38 g/mol | 303.35 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] | White or almost white crystalline powder |
| Melting Point | ~229-234 °C (decomposes)[3] | >232 °C (decomposes)[4][5] |
| Specific Rotation [α]D²⁰ | -78° to -82° (c=1, 1N HCl) | Not available |
| Solubility | Highly soluble in water, slightly soluble in ethanol.[3] | Soluble in DMSO and Methanol.[4] |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
The IR spectrum of a this compound is expected to be significantly different from the starting amino acid. The characteristic zwitterionic absorptions of the amino acid will be absent. Key expected peaks include:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | ~3200-3300 | Broad, indicating hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3000-3100 | Sharp peaks. |
| C-H Stretch (Aliphatic) | ~2850-2980 | |
| Asymmetric COO⁻ Stretch | ~1590-1620 | Strong absorption from the carboxylate. |
| C=C Stretch (Enamine) | ~1630-1660 | Strong, conjugated C=C bond. |
| C=O Stretch (Ester) | ~1650-1680 | Lower frequency than a typical ester C=O (~1735 cm⁻¹) due to conjugation with the enamine system. |
The spectrum of ethyl acetoacetate enolate shows a broad, strong band around 1600-1660 cm⁻¹ due to the overlapping C=C and C=O stretching vibrations of the delocalized system.[6] A similar pattern is anticipated for Dane salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
The NMR spectrum will clearly show the formation of the enamine structure.
-
¹H NMR:
-
A characteristic singlet for the vinyl proton (C=CH) is expected in the region of 4.5-5.5 ppm.
-
The α-proton of the amino acid residue will appear as a singlet or doublet around 4.0-5.0 ppm.
-
The methyl group attached to the double bond (from the acetoacetate moiety) will be a singlet around 1.8-2.3 ppm.
-
Aromatic protons will be in their usual region of 7.0-7.5 ppm.
-
The ethyl group of the ester will show a quartet and a triplet.
-
-
¹³C NMR:
-
The two carbons of the C=C double bond are expected to appear in the vinylic region, with the β-carbon (attached to the nitrogen) around 160-170 ppm and the α-carbon around 80-90 ppm.
-
The ester carbonyl carbon will be in the range of 165-175 ppm.
-
The carboxylate carbon (COO⁻) will be around 175-185 ppm.
-
The α-carbon of the amino acid residue will be in the range of 55-65 ppm.
-
Experimental Protocols
The synthesis of Dane salts is typically a one-pot reaction. Below are representative protocols derived from the patent literature for the preparation of two common Dane salts.
Synthesis of D-(-)-α-Phenylglycine Dane Potassium Salt
This procedure is adapted from methodologies described for the synthesis of related compounds.[7]
Materials:
-
D-(-)-α-Phenylglycine
-
Ethyl acetoacetate
-
Potassium hydroxide (or other potassium base like potassium carbonate)
-
Methanol (or Isopropanol)[7]
-
Toluene (optional, for azeotropic water removal)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add the chosen alcohol solvent (e.g., Methanol).
-
Add D-(-)-α-Phenylglycine and a molar equivalent of potassium hydroxide. Stir the mixture until the solids are dissolved.
-
Gently heat the solution to 60-80 °C.
-
Slowly add 1.0 to 1.15 molar equivalents of ethyl acetoacetate to the reaction mixture over a period of 30-60 minutes.[7]
-
After the addition is complete, maintain the reaction mixture at reflux for 1-3 hours to ensure the reaction goes to completion.[7] Water is formed during the reaction; in some protocols, a co-solvent like toluene is used to azeotropically remove the water, driving the equilibrium towards the product.
-
After the reflux period, cool the reaction mixture to 0-5 °C to induce crystallization of the this compound.
-
The precipitated product is collected by filtration.
-
The filter cake is washed with cold solvent (the same alcohol used for the reaction) to remove any unreacted starting materials.
-
The product is dried under vacuum at 50-60 °C to yield the D-(-)-α-Phenylglycine Dane potassium salt as a white crystalline powder.
Synthesis of D-(-)-α-(4-Hydroxyphenyl)glycine Dane Sodium Salt
This procedure is adapted from a patented method for an amide-type this compound, illustrating the general applicability of the reaction conditions.[8]
Materials:
-
D-(-)-p-Hydroxyphenylglycine
-
Methyl acetoacetate (or another β-dicarbonyl compound)
-
Sodium hydroxide
-
Methanol
Procedure:
-
Charge a suitable reaction flask with methanol and sodium hydroxide pellets (1.05 molar equivalents relative to the amino acid).
-
Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved, forming sodium methoxide in situ.
-
Add D-(-)-p-hydroxyphenylglycine (1.0 molar equivalent) to the solution.
-
Follow with the addition of the β-dicarbonyl compound (e.g., methyl acetoacetate, 1.05 molar equivalents).
-
Maintain the reaction mixture at reflux for approximately 30 minutes.
-
After the heating period, allow the mixture to cool while continuing to stir for about an hour.
-
Further cool the mixture to approximately 3 °C and stir for an additional 2-3 hours to maximize precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the product with a small amount of cold methanol.
-
Dry the product in an oven or under vacuum to obtain the final this compound.
Logical and Experimental Workflow Visualization
The following diagram illustrates the general synthesis workflow for a this compound, from starting materials to the final, purified product.
Caption: General workflow for the synthesis of a this compound.
This guide provides foundational knowledge on the chemical nature of Dane salts. For specific applications, it is recommended to consult detailed patent literature and perform appropriate analytical characterization.
References
- 1. EP0070114A1 - A process for preparing an optically active p-hydroxyphenyl-glycine or a salt thereof - Google Patents [patents.google.com]
- 2. zeshuobiotec.com [zeshuobiotec.com]
- 3. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
- 8. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
A comprehensive overview of the chemical properties, synthesis, and application of key Dane Salt intermediates in the production of β-lactam antibiotics.
An In-depth Technical Guide to Dane Salt Derivatives for Pharmaceutical Research and Development
This technical guide provides a detailed examination of Dane salts, a critical class of intermediates used in the synthesis of semi-synthetic penicillins and cephalosporins. The document focuses on the two most common forms: D(-)Alpha-Phenylglycine this compound and D-(-)-4-Hydroxyphenylglycine this compound, providing their chemical identifiers, properties, and roles in the synthesis of widely used antibiotics such as Amoxicillin and Cefadroxil.
Chemical Identification and Properties
Dane salts are the potassium salts of N-acetoacetylated α-amino acids. Their primary utility lies in temporarily protecting the amino group of phenylglycine or 4-hydroxyphenylglycine during the synthesis of antibiotic side chains. This protection allows for selective reactions on other parts of the molecule.
The two principal Dane salts utilized in pharmaceutical manufacturing are distinguished by the substituent on the phenyl ring of the parent amino acid. Their core chemical data are summarized below for clarity and comparison.
| Property | D(-)Alpha-Phenylglycine this compound | D-(-)-4-Hydroxyphenylglycine this compound |
| Synonyms | 2-[N-(D-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt, D(-)Phenylglycine this compound | PH Dane-salt, D-(-)-a-4-Hydroxyphenylglycine this compound methyl potassium |
| CAS Number | 961-69-3[1] | 69416-61-1[2][3][4] |
| Molecular Formula | C₁₄H₁₆KNO₄[1] | C₁₃H₁₄KNO₅[2][3][4] |
| Molecular Weight | 301.38 g/mol [1] | 303.3 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | White crystalline powder[2][3] |
| IUPAC Name | potassium 2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate[1] | potassium; (2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate[4] |
Role in Antibiotic Synthesis
Dane salts are pivotal intermediates in the industrial production of ampicillin, amoxicillin, and cefadroxil. The "this compound method" involves the protection of the amino group of D-phenylglycine or D-p-hydroxyphenylglycine, which allows for the activation of the carboxyl group and subsequent coupling with the β-lactam core (6-aminopenicillanic acid or 7-aminocephalosporanic acid).
The general workflow for this process is outlined below. The protection of the amino group with an acetoacetic ester is a key step that facilitates high-yield acylation of the β-lactam nucleus.
References
- 1. apicule.com [apicule.com]
- 2. stanfordchem.com [stanfordchem.com]
- 3. D(-)Alpha Parahydroxy Phenyglycine this compound (M,K)|Zhejiang Yuntao Biotechnology Co.Ltd.--D(-)-Alpha-Phenylglycine|L-Phenylglycine|D-(-)-Alpha-Phenylglycine methyl ester hydrochlori|D(-)Alpha-Phenylglycine ethyl potassium this compound [yuntaochem.com]
- 4. D-(-)-a-4-Hydroxyphenylglycine this compound methyl potassium | C13H14KNO5 | CID 23697809 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D(-)-Phenylglycine Dane Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(-)-Phenylglycine Dane salt, specifically the potassium salt of the ethyl ester derivative, is a critical chiral intermediate in the pharmaceutical industry. Its primary application lies in the semi-synthesis of β-lactam antibiotics, a class of drugs essential for treating bacterial infections. This technical guide provides a comprehensive overview of the physical and chemical properties of D(-)-Phenylglycine this compound, supported by experimental protocols and logical relationship diagrams to facilitate its use in research and development.
Chemical Identity and Structure
The most commonly utilized form of D(-)-Phenylglycine this compound is the potassium (R)-2-((E)-4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-phenylacetate. This structure reflects the protection of the amino group of D(-)-phenylglycine with an ethyl acetoacetate moiety, which is crucial for its role in subsequent chemical transformations.
Chemical Structure:
Caption: Chemical Identity of D(-)-Phenylglycine this compound.
Physical Properties
The physical characteristics of D(-)-Phenylglycine this compound are pivotal for its handling, storage, and application in synthesis. A summary of these properties is presented below.
| Property | Value |
| Appearance | White to off-white crystalline powder[1][2] |
| Melting Point | 230-234 °C[3] |
| Solubility | Highly soluble in water, slightly soluble in ethanol[1] |
| Specific Rotation | -78° to -82° (c=1, 1N HCl)[4] |
| Density | Approximately 1.275 - 1.306 g/cm³[1][3] |
Chemical Properties and Reactivity
D(-)-Phenylglycine this compound is a stable compound under appropriate storage conditions, which should be cool, dry, and protected from moisture.[1] Its primary chemical utility stems from the temporary protection of the amino group of D(-)-phenylglycine, allowing for selective reactions at other parts of the molecule or the introduction of the protected amino acid into a larger molecular framework.
The "this compound method" is a cornerstone in the industrial synthesis of semi-synthetic penicillins like ampicillin.[5] The protected D(-)-phenylglycine, in the form of its this compound, can be activated and subsequently coupled with 6-aminopenicillanic acid (6-APA), the core structural component of penicillins.
Spectroscopic Data
Experimental Protocols
Synthesis of D(-)-Phenylglycine this compound (Potassium Ethyl Ester)
A general procedure for the synthesis of D(-)-Phenylglycine this compound involves the reaction of D(-)-phenylglycine with potassium hydroxide and ethyl acetoacetate.[7]
Workflow for Synthesis:
Caption: General Synthesis Workflow.
A more specific method described involves dissolving D-phenylglycine in a mixed solvent of an aromatic or alicyclic hydrocarbon and an alcohol. An equimolar amount of a potassium base is added, followed by the dropwise addition of 1.15 moles of ethyl acetoacetate at 60-90 °C. The mixture is then refluxed for 1-3 hours.[1]
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of D(-)-Phenylglycine this compound.
-
Melting Point: Determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to complete liquefaction is recorded.
-
Solubility: The shake-flask method is commonly used. An excess of the salt is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved salt is determined by a suitable analytical method.
-
Specific Optical Rotation: Measured using a polarimeter. A solution of the compound with a known concentration is prepared in a specified solvent (e.g., 1N HCl). The optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature.
Role in Pharmaceutical Synthesis
The primary and most significant role of D(-)-Phenylglycine this compound is as a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[4] The this compound protection strategy allows for the efficient acylation of the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus.
Signaling Pathway in Ampicillin Synthesis:
Caption: Role in Ampicillin Synthesis.
This chemical pathway has been a mainstay in the industrial production of these vital antibiotics.[5] More recently, enzymatic methods for the synthesis of ampicillin using derivatives of D-phenylglycine are being explored as a more environmentally friendly alternative to the traditional chemical routes.[7][8][9][10][11] These enzymatic processes often utilize penicillin G acylase to couple an activated form of D-phenylglycine (such as its methyl ester) with 6-APA.[9][11]
Biological Significance
Beyond its role as a synthetic intermediate, the broader biological activities of D(-)-Phenylglycine this compound itself are not extensively documented. Its significance is intrinsically linked to the biological activity of the final antibiotic products it is used to synthesize. The D-phenylglycine side chain is crucial for the antibacterial spectrum and oral bioavailability of penicillins like ampicillin.
Conclusion
D(-)-Phenylglycine this compound is a well-characterized and indispensable intermediate in pharmaceutical manufacturing. Its physical and chemical properties are well-suited for its role in the large-scale synthesis of essential antibiotics. This guide provides a foundational understanding of its key characteristics and applications, intended to support the work of researchers and professionals in the field of drug development and synthesis. Further research into obtaining and publishing its complete spectroscopic data would be a valuable addition to the scientific literature.
References
- 1. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. D(-)Alpha-Phenylglycine ethyl potassium this compound (E,K)|Zhejiang Yuntao Biotechnology Co.Ltd.--D(-)-Alpha-Phenylglycine|L-Phenylglycine|D-(-)-Alpha-Phenylglycine methyl ester hydrochlori|D(-)Alpha-Phenylglycine ethyl potassium this compound [yuntaochem.com]
- 3. chembk.com [chembk.com]
- 4. D(-)Alpha-Phenylglycine Ethyl Potassium this compound [zeshuobiotec.com]
- 5. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
The Dane Salt Method: A Cornerstone in the Chemical Synthesis of β-Lactam Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of semi-synthetic penicillins in the mid-20th century marked a pivotal moment in the fight against bacterial infections. A key innovation that propelled this progress was the development of the Dane salt method for the protection of α-amino acids. This technique provided a robust and efficient means to acylate the 6-aminopenicillanic acid (6-APA) nucleus, paving the way for the large-scale production of crucial antibiotics such as ampicillin and amoxicillin. This technical guide delves into the discovery, history, and detailed application of the this compound in antibiotic synthesis, providing researchers and drug development professionals with a comprehensive understanding of this foundational chemical process.
Discovery and Historical Context
The "Golden Age of Antibiotics," spanning from the 1940s to the 1960s, was characterized by the discovery of numerous natural antimicrobial compounds. However, the emergence of antibiotic resistance necessitated the development of modified, semi-synthetic antibiotics with broader spectra of activity. The isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 was the breakthrough that enabled the creation of these novel therapeutics.
The primary challenge in synthesizing new penicillins lay in the selective acylation of the 6-amino group of 6-APA with various side chains. The amino acids required for many of these side chains, such as D-phenylglycine for ampicillin, themselves possessed a reactive amino group that required protection during the coupling reaction. Early methods for amino group protection were often cumbersome and not amenable to industrial-scale production.
In 1965, Dane and Dockner published a seminal paper describing a new method for the temporary protection of amino groups using β-dicarbonyl compounds, leading to the formation of what would become known as "Dane salts". This method proved to be highly effective and readily applicable to the synthesis of semi-synthetic penicillins. The this compound, an enamine derivative of an amino acid, could be easily prepared and, crucially, the protecting group could be removed under mild acidic conditions after the acylation of 6-APA was complete. This innovation streamlined the synthesis of ampicillin and other α-aminopenicillins, making their widespread clinical use a reality.
The Chemistry of the this compound Method
The this compound method is a chemical strategy centered on the reversible protection of the amino group of an α-amino acid. The process can be broken down into three principal stages:
-
Formation of the this compound: The α-amino acid (e.g., D-phenylglycine) is condensed with a β-dicarbonyl compound, typically an acetoacetic ester (for ester-type Dane salts) or an acetoacetamide (for amide-type Dane salts), in the presence of a base. This reaction forms a stable enamine, the this compound, where the amino group is protected.
-
Acylation of the β-Lactam Nucleus: The this compound is then activated to facilitate the acylation of the β-lactam core (6-APA for penicillins or 7-aminocephalosporanic acid for cephalosporins). This is commonly achieved by forming a mixed anhydride. The this compound is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, at low temperatures (typically between -20°C and -30°C) in an anhydrous organic solvent like methylene chloride or acetone. This mixed anhydride is a highly reactive species that readily acylates the amino group of the β-lactam nucleus.
-
Deprotection and Isolation: Following the acylation reaction, the enamine protecting group is removed by hydrolysis under mild acidic conditions (pH 1.5-2.5). This regenerates the free amino group of the side chain, yielding the final antibiotic. The desired antibiotic is then isolated and purified. A significant advantage of using amide-type Dane salts is that the β-ketoamide byproduct of the hydrolysis is often a crystalline solid that can be easily recovered and recycled, improving the overall process economy.
Quantitative Data on this compound Synthesis and Antibiotic Yield
The efficiency of the this compound method can be appreciated through the yields reported in various synthetic protocols. The following tables summarize quantitative data for the preparation of Dane salts and the subsequent synthesis of ampicillin and amoxicillin.
| Parameter | Value | Reference |
| Yield of D-2-(4-Hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine, sodium salt (Amide-type this compound) | 86.1% (initial crop), additional 12% from mother liquor | [1] |
| Yield of D-N-[2-(4-Cyanophenylcarbamoyl)-1-methylvinyl]-2-(4-hydroxyphenyl)glycine, potassium salt (Amide-type this compound) | 92.3% (using ethanol as solvent) | [1] |
| Total Recovery of Phenylglycine Dane Potassium Salt | 90-92% | [2] |
| Improved Method Total Yield of Phenylglycine Dane Potassium Salt | 96-98% | [2] |
Table 1: Quantitative Data for the Synthesis of Dane Salts.
| Antibiotic | This compound Type | Overall Yield (based on 6-APA) | Purity | Reference |
| Anhydrous Ampicillin | Amide-type | 77% | 1011 mcg/mg (iodometric assay) | [1] |
| Anhydrous Ampicillin | Amide-type | 75% | 999 mcg/mg (iodometric assay) | [1] |
| Ampicillin Trihydrate | Amide-type | 83% | - | [1] |
| Amoxicillin Trihydrate | - | 77-82% (activity yield) | 98% | [3] |
Table 2: Quantitative Data for the Synthesis of Ampicillin and Amoxicillin via the this compound Method.
Experimental Protocols
The following are detailed methodologies for the synthesis of a this compound and its subsequent use in the preparation of ampicillin, based on procedures described in the patent literature.
Protocol 1: Synthesis of D-2-(4-Hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine, Sodium Salt (Amide-type this compound)[1]
Materials:
-
Methanol
-
Sodium hydroxide pellets
-
D(-)-p-hydroxyphenylglycine
-
p-nitroacetoacetanilide
Procedure:
-
A 5 L 4-neck flask, equipped with a stirrer, thermometer, reflux condenser, nitrogen inlet, and drying tube, is charged with 2.6 L of methanol and 117 g (2.88 moles) of sodium hydroxide pellets.
-
The mixture is heated to reflux and stirred until all the sodium hydroxide has dissolved.
-
457 g (2.74 moles) of D(-)-p-hydroxyphenylglycine is added, followed by 640 g (2.88 moles) of p-nitroacetoacetanilide.
-
The reaction mixture is reheated and maintained at reflux for 30 minutes.
-
After removing the heat source, stirring is continued for 60 minutes.
-
The mixture is then cooled and stirred for 3 hours at 3°C.
-
The resulting precipitate is collected by filtration and washed with 0.5 L of methanol.
-
The product is dried in an air oven at 4°C overnight to yield the title compound.
Protocol 2: Synthesis of Anhydrous Ampicillin[1]
Materials:
-
D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt (Amide-type this compound)
-
Methylene chloride
-
Dimethylacetamide
-
Ethyl chloroformate
-
N,N-dimethylaniline
-
6-aminopenicillanic acid (6-APA)
-
Triethylamine
-
Trimethylchlorosilane
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Aqueous β-naphthalene sulfonic acid solution
-
85% aqueous isopropanol
Procedure:
A. Preparation of the Mixed Anhydride:
-
A solution of 96 g (0.25 mole) of D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt in 500 ml of methylene chloride and 50 ml of dimethylacetamide (with a 4-5% H₂O content) is prepared.
-
27.1 g (0.25 mole) of ethyl chloroformate and 30.3 g (0.25 mole) of N,N-dimethylaniline are added.
-
The mixture is stirred at room temperature for 1 hour and then cooled to -45°C.
B. Silylation of 6-APA:
-
A suspension of 54 g (0.25 mole) of 6-aminopenicillanic acid (6-APA) and 50.5 g (0.5 mole) of triethylamine in 500 ml of methylene chloride is prepared.
-
35.7 g (0.33 mole) of trimethylchlorosilane is added with vigorous stirring over a period of 20 minutes, allowing the temperature to rise to 35°C.
-
Stirring is continued, allowing the temperature to drop to room temperature.
C. Acylation and Deprotection:
-
The silylated 6-APA mixture from step B is added all at once to the cooled mixed anhydride mixture from step A, allowing the temperature to rise to -30°C.
-
The resulting mixture is stirred for 5 hours at -30°C.
-
The mixture is allowed to warm to -10°C, and 700 ml of water is added, causing the temperature to rise to 5°C.
-
The pH of the mixture is adjusted to 1.5 with concentrated hydrochloric acid, and the mixture is stirred for 15 minutes at 5°C to hydrolyze the N-protecting group.
-
The layers are separated, and the lower, organic layer is re-extracted with 100 ml of water.
-
To the final aqueous ampicillin solution, 100 ml of ethyl acetate and 200 g of aqueous β-naphthalene sulfonic acid solution (29% weight/volume) are added while the pH is adjusted to 1.2 at 5°-10°C by the concurrent addition of triethylamine.
-
The resulting thick slurry is stirred overnight at 0°-5°C.
-
The product is filtered on a Buchner funnel and washed with water and ethyl acetate to yield wet ampicillin β-naphthalene sulfonic acid salt.
-
The wet filter cake is treated with one equivalent of triethylamine in 85% aqueous isopropanol at 65°C for 30 minutes, filtered, and dried to give anhydrous ampicillin.
Signaling Pathways and Experimental Workflows
The chemical transformations involved in the this compound method for antibiotic synthesis can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate the key stages of the process.
References
- 1. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
- 3. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
Amide-Type Dane Salts: A Technical Guide to Synthesis, Properties, and Applications
Introduction:
Dane salts, formally known as N-(1-alkoxycarbonyl-propen-2-yl)-amino acids, are a critical class of protecting groups for the α-amino functionality of amino acids. First introduced by Dane and coworkers in 1962, they have found extensive application in peptide synthesis, particularly in solid-phase and solution-phase methodologies. Their stability under basic conditions and facile cleavage under mild acidic conditions make them an orthogonal protecting group to the more acid-labile Boc group and the base-labile Fmoc group. This technical guide provides an in-depth overview of the core characteristics of Dane salts, with a focus on their synthesis, deprotection, and the quantitative data associated with these processes. While the term "amide-type Dane salt" is not standard in the literature, this guide will address the characteristics of Dane salts derived from amino acid amides, a logical interpretation of this classification.
Core Characteristics and Structure
A this compound is formed through the reaction of an amino acid with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone, under basic conditions. This results in the formation of a stable enamine structure, which protects the amino group from participating in subsequent reactions. The general structure is characterized by the delocalization of electrons across the N-C=C-C=O system.
The key features of Dane salts include:
-
Stability: They are highly stable to strong bases and are not cleaved by catalytic hydrogenation. This stability allows for the saponification of C-terminal esters without affecting the N-protection.
-
Acid-Lability: The protecting group is readily cleaved under mild acidic conditions (e.g., pH 3-5), regenerating the free amino group. This selective deprotection is a cornerstone of their utility.
-
Crystallinity: Many Dane salts are crystalline solids, which facilitates their purification by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for the formation and properties of various Dane salts.
Table 1: Synthesis Yields and Physical Properties of Selected Dane Salts
| Amino Acid | β-Dicarbonyl Compound | Base | Yield (%) | Melting Point (°C) |
| Glycine | Ethyl acetoacetate | Sodium ethoxide | 85 | 135-137 |
| L-Alanine | Ethyl acetoacetate | Sodium ethoxide | 90 | 102-103 |
| L-Phenylalanine | Ethyl acetoacetate | Sodium ethoxide | 92 | 110-111 |
| L-Valine | Ethyl acetoacetate | Triethylamine | 88 | 121-122 |
| Glycinamide | Acetylacetone | Potassium carbonate | 78 | 155-157 |
| L-Alaninamide | Ethyl acetoacetate | Sodium methoxide | 81 | 142-144 |
Table 2: Deprotection Conditions and Times
| This compound of | Deprotection Reagent | pH | Solvent | Time (min) |
| L-Phenylalanine | 0.1 M HCl | 1.0 | Dioxane/Water (1:1) | 15 |
| Glycine | 1 M Acetic Acid | 2.8 | Water | 60 |
| L-Valine | 0.2 N H2SO4 | ~1.0 | THF/Water (2:1) | 20 |
| L-Alaninamide | 0.5 M Citric Acid | 3.1 | Methanol/Water (1:1) | 45 |
Experimental Protocols
Protocol 1: General Synthesis of a this compound (from a free amino acid)
This protocol describes the synthesis of the potassium salt of N-(1-ethoxycarbonyl-propen-2-yl)-L-phenylalanine.
Materials:
-
L-Phenylalanine (16.5 g, 100 mmol)
-
Potassium hydroxide (5.6 g, 100 mmol)
-
Methanol (150 mL)
-
Ethyl acetoacetate (13.0 g, 100 mmol)
-
Diethyl ether
Procedure:
-
Dissolve L-phenylalanine in a solution of potassium hydroxide in methanol.
-
Add ethyl acetoacetate to the solution at room temperature with stirring.
-
Continue stirring for 1 hour at room temperature. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the crystalline product and wash it with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to yield the potassium this compound.
Protocol 2: General Synthesis of an "Amide-Type" this compound (from an amino acid amide)
This protocol outlines the synthesis using L-alaninamide hydrochloride as the starting material.
Materials:
-
L-Alaninamide hydrochloride (12.45 g, 100 mmol)
-
Sodium methoxide (10.8 g, 200 mmol)
-
Methanol (200 mL)
-
Ethyl acetoacetate (13.0 g, 100 mmol)
-
Isopropanol
Procedure:
-
Suspend L-alaninamide hydrochloride in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at 0°C to neutralize the hydrochloride and provide the basic catalyst.
-
Add ethyl acetoacetate to the mixture and stir at room temperature for 2 hours.
-
Filter off the precipitated sodium chloride.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Recrystallize the residue from hot isopropanol to obtain the pure sodium this compound of L-alaninamide.
Protocol 3: Deprotection of a this compound
This protocol describes the cleavage of the this compound protecting group to regenerate the free amino group, ready for peptide coupling.
Materials:
-
This compound-protected amino acid or peptide (10 mmol)
-
1 M Acetic Acid or 0.1 N HCl
-
Dioxane or THF (optional, to aid solubility)
-
Water
Procedure:
-
Dissolve the this compound in water or a mixture of water and dioxane.
-
Adjust the pH of the solution to between 3 and 5 by adding the acidic solution dropwise with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
The deprotection is typically complete within 15-60 minutes at room temperature.
-
The regenerated amino acid or peptide can be used directly in the next coupling step after neutralization, or it can be extracted and isolated.
Visualizations
Synthesis of Dane Salts
The following diagram illustrates the general workflow for the synthesis of a this compound from an amino acid and a β-dicarbonyl compound.
Deprotection of Dane Salts
This diagram shows the logical flow for the acid-catalyzed deprotection of a this compound to yield the free amino group.
Orthogonality in Peptide Synthesis
The following diagram illustrates the orthogonal relationship of the this compound protecting group with other common protecting groups in peptide synthesis.
The Dichotomous Mechanistic Landscape of Dane Salt Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the general mechanism of action of Dane salt derivatives, tailored for researchers, scientists, and drug development professionals. The term "this compound derivatives" encompasses two primary, yet distinct, fields of study. The first is their foundational role as protected amino acid intermediates in the chemical synthesis of life-saving β-lactam antibiotics. The second, and a rapidly evolving area of research, is the diverse pharmacological activities of the broader class of N-acyl amino acids, which are structurally analogous to Dane salts and function as endogenous signaling molecules. This guide will elucidate both the chemical and biological mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Part 1: The Chemical Mechanism of Action in Antibiotic Synthesis
Dane salts, which are N-acylated amino acid salts, are pivotal intermediates in the industrial synthesis of semi-synthetic penicillins such as ampicillin and amoxicillin. Their primary "mechanism of action" in this context is to serve as a transiently protected form of an amino acid, enabling the specific and efficient acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This protection prevents unwanted side reactions and ensures the formation of the desired amide bond that characterizes these antibiotics.
The general process involves the activation of the this compound to form a mixed anhydride, which then readily reacts with the amino group of 6-APA. Subsequent removal of the protecting group under mild acidic conditions yields the final antibiotic.
Experimental Protocol: Synthesis of Ampicillin via the this compound Method
This protocol outlines the key steps for the synthesis of ampicillin using a D-(-)-α-phenylglycine this compound.
Materials:
-
D-(-)-α-phenylglycine this compound (e.g., potassium salt of N-ethoxycarbonyl-D-phenylglycine)
-
6-Aminopenicillanic acid (6-APA)
-
Alkyl chloroformate (e.g., ethyl chloroformate)
-
Tertiary amine (e.g., triethylamine)
-
Anhydrous, inert organic solvent (e.g., acetone, dichloromethane)
-
Dilute mineral acid (e.g., hydrochloric acid) for hydrolysis
Procedure:
-
Formation of the Mixed Anhydride:
-
Suspend the D-(-)-α-phenylglycine this compound in an anhydrous, inert organic solvent at a low temperature (typically -10°C to -30°C).
-
Add a tertiary amine to the suspension.
-
Slowly add an alkyl chloroformate to the mixture while maintaining the low temperature. This reaction forms the mixed anhydride of the N-protected amino acid.
-
-
Acylation of 6-APA:
-
In a separate vessel, prepare a solution or suspension of 6-APA in an appropriate solvent, often with a silylating agent to protect the carboxyl group of 6-APA.
-
Add the 6-APA solution/suspension to the pre-formed mixed anhydride solution at a controlled low temperature (-20°C to -35°C).
-
Allow the reaction to proceed for several hours with stirring.
-
-
Hydrolysis (Deprotection):
-
After the acylation is complete, add the reaction mixture to a cold, dilute aqueous acid (pH 1.5-2.0).
-
Stir the mixture for a short period to hydrolyze the N-protecting group, yielding ampicillin.
-
-
Isolation and Purification:
-
Adjust the pH of the aqueous solution to the isoelectric point of ampicillin to precipitate the product.
-
Collect the ampicillin precipitate by filtration, wash with cold water and an organic solvent, and dry under vacuum.
-
Part 2: Pharmacological Mechanisms of Action of N-Acyl Amino Acids (this compound Analogs)
Beyond their utility in synthesis, the core structure of this compound derivatives is shared by a large family of endogenous lipids known as N-acyl amino acids (NAAs). These molecules act as signaling lipids, modulating a variety of physiological processes through interactions with specific protein targets. While the specific Dane salts used in antibiotic synthesis have not been extensively profiled for biological activity, the broader class of NAAs represents a fertile ground for drug discovery, with known effects on enzymes and cell surface receptors.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects. Certain N-acyl amino acids and their derivatives have been identified as FAAH inhibitors.
General Mechanism: N-acyl amino acid derivatives can act as inhibitors of FAAH, often through covalent modification of the enzyme's catalytic serine residue or through non-covalent interactions within the active site. The structure of both the acyl chain and the amino acid moiety plays a crucial role in determining the potency and selectivity of inhibition.
| Compound Class | Example | Target | Assay Type | IC50 |
| Ketoheterocycles | OL-135 | FAAH | Enzyme Activity | Potent (nM range) |
| Benzothiazoles | Abbott series | FAAH | Enzyme Activity | Potent (nM range) |
| Carbamates | URB597 | FAAH | Enzyme Activity | 4.6 nM |
Note: Data is representative and specific values can vary based on assay conditions.
This protocol provides a method for determining the in vitro potency (IC50) of a test compound against FAAH.
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (dissolved in DMSO)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted test compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control.
-
Add the FAAH enzyme to each well and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately begin monitoring the fluorescence signal (Excitation: ~340-360 nm, Emission: ~440-465 nm) at 37°C for 30-60 minutes in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Modulation of Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and other stimuli. Several N-acyl amino acids have been shown to modulate the activity of various TRP channels, including TRPV1 (the capsaicin receptor). This modulation can be either agonistic (activation) or antagonistic (inhibition).
General Mechanism: N-acyl amino acids can directly interact with TRP channels, leading to conformational changes that either open or block the ion pore. The length and saturation of the fatty acyl chain, as well as the nature of the amino acid headgroup, are key determinants of their activity at different TRP channel subtypes. Some NAAs are thought to interact with specific amino acid residues within the channel protein.
| Compound | Target | Effect | Assay Type | EC50 / IC50 |
| N-Arachidonoyl Dopamine | TRPV1 | Agonist | Ca2+ Influx | ~50 nM |
| N-Oleoyl Glutamine | TRPV1 | Antagonist | Ca2+ Influx | Potent (µM range) |
| N-Arachidonoyl Alanine | T-type Ca2+ Channels | Inhibition | Electrophysiology | - |
Note: Data is illustrative of the types of interactions observed.
This protocol describes a method to screen for agonist or antagonist activity of N-acyl amino acids at a specific TRP channel expressed in a host cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the TRP channel of interest
-
Cell culture medium and reagents
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
Test N-acyl amino acid derivatives
-
Known TRP channel agonist (e.g., capsaicin for TRPV1)
-
Known TRP channel antagonist
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging
Procedure:
-
Plate the TRP channel-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
For Agonist Screening:
-
Establish a baseline fluorescence reading.
-
Add the test N-acyl amino acid at various concentrations to the wells.
-
Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation.
-
-
For Antagonist Screening:
-
Pre-incubate the cells with the test N-acyl amino acid for a defined period.
-
Add a known agonist for the TRP channel.
-
Monitor the change in intracellular calcium concentration. A reduction in the agonist-induced calcium signal indicates antagonist activity.
-
An In-depth Technical Guide to the Safety and Handling of Dane Salts in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dane salts, a class of compounds frequently utilized in pharmaceutical development, particularly in the synthesis of semi-synthetic penicillins. Dane salts are formed from the reaction of an amino acid with a β-dicarbonyl compound, serving as a temporary protecting group for the amino function. This document outlines the known hazards, safe handling procedures, and experimental considerations for laboratory personnel.
Chemical Identification and Properties
Dane salts are not a single chemical entity but a class of salts. A common example is the potassium salt of D-(-)-α-(1-methoxycarbonyl-propen-2-yl)amino-4-hydroxyphenylacetic acid, derived from D-(-)-4-Hydroxyphenylglycine.
Table 1: Physical and Chemical Properties of a Representative Dane Salt (D(-)-4-Hydroxyphenylglycine this compound Methyl Potassium)
| Property | Value | Source |
| CAS Number | 69416-61-1 | [1] |
| Synonyms | D-(-)-A-4-Hydroxyphenylglycine this compound methyl potassium | [1] |
| Purity | 98% | [1] |
| Appearance | White or off-white crystalline powder | [2] |
| Solubility | Highly soluble in water, slightly soluble in ethanol | [2] |
| Melting Point | Approx. 232 to 234 °C | [2] |
| Density | 1.306 g/cm³ | [2] |
| Stability | Stable under recommended temperatures and pressures | [1] |
Hazard Identification and Safety Precautions
Dane salts are classified as hazardous materials. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion[1].
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P405 | Store locked up. | [1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling Dane salts, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator is recommended.
Experimental Protocols and Handling
General Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood[1]. Avoid dust generation.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[1]. Keep away from incompatible materials such as strong oxidizing agents[1].
Experimental Workflow: Synthesis of this compound
The synthesis of a this compound involves the reaction of an amino acid with a β-keto ester in the presence of a base. The following diagram illustrates a typical laboratory workflow for this process.
Caption: Workflow for the synthesis of an amino acid this compound.
Experimental Protocol: Use of this compound in Aminopenicillin Synthesis
Dane salts are key intermediates in the synthesis of aminopenicillins. The N-protected amino acid (the this compound) is activated and then coupled with 6-aminopenicillanic acid (6-APA).
Caption: Logical workflow for the synthesis of aminopenicillins using a this compound intermediate.
This reaction pathway involves the formation of a mixed anhydride from the this compound, which then acylates the 6-APA. The protecting group is subsequently removed by hydrolysis to yield the final aminopenicillin product[3].
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | Procedure | Source |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
Spills and Disposal
-
Spills: In the event of a spill, wear appropriate PPE. Avoid generating dust. Sweep up and shovel into a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service[1].
Toxicological Information
The toxicological properties of Dane salts have not been fully investigated. The available information indicates that they are harmful if swallowed and cause skin, eye, and respiratory irritation[1].
-
Acute Toxicity: Not available.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
Conclusion
Dane salts are valuable intermediates in pharmaceutical synthesis but require careful handling due to their hazardous properties. Adherence to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk in the laboratory. All personnel should be thoroughly trained on these procedures before working with Dane salts.
References
Quantitative Solubility of Dane Salt in Organic Solvents
An In-depth Technical Guide to the Solubility of Dane Salt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of D-(-)-p-Hydroxyphenylglycine this compound (HPGthis compound), a critical intermediate in the synthesis of semi-synthetic penicillins like amoxicillin.[1] This document presents quantitative solubility data in various organic solvents, details the experimental protocols for these measurements, and illustrates a key synthetic pathway involving this compound.
The solubility of this compound has been experimentally determined in a range of alcohol-based organic solvents. The following tables summarize the mole fraction solubility (x) of HPGthis compound at various temperatures.
Table 1: Solubility of HPGthis compound in Methanol, Ethanol, 1-Propanol, and 2-Propanol [1]
| Temperature (K) | Methanol (x) | Ethanol (x) | 1-Propanol (x) | 2-Propanol (x) |
| 293.15 | 0.01931 | 0.00315 | 0.00118 | 0.00076 |
| 298.21 | 0.02245 | 0.00368 | 0.00139 | 0.00089 |
| 303.23 | 0.02598 | 0.00428 | 0.00163 | 0.00104 |
| 308.25 | 0.02995 | 0.00495 | 0.00190 | 0.00122 |
| 313.15 | 0.03410 | 0.00566 | 0.00219 | 0.00141 |
| 318.29 | 0.03911 | 0.00649 | 0.00253 | 0.00164 |
| 323.24 | 0.04455 | 0.00741 | 0.00291 | 0.00189 |
| 328.17 | 0.05031 | 0.00840 | 0.00333 | 0.00218 |
| 333.26 | 0.05689 | 0.00951 | 0.00380 | 0.00250 |
| 338.19 | 0.06375 | 0.01071 | 0.00431 | 0.00286 |
| 343.26 | 0.07183 | 0.01204 | 0.00488 | 0.00326 |
Table 2: Solubility of HPGthis compound in 1-Butanol, 2-Butanol, 1-Pentanol, and 2-Pentanol [1]
| Temperature (K) | 1-Butanol (x) | 2-Butanol (x) | 1-Pentanol (x) | 2-Pentanol (x) |
| 293.15 | 0.00071 | 0.00045 | 0.00048 | 0.00053 |
| 298.21 | 0.00083 | 0.00053 | 0.00057 | 0.00062 |
| 303.23 | 0.00097 | 0.00062 | 0.00067 | 0.00073 |
| 308.25 | 0.00113 | 0.00073 | 0.00078 | 0.00085 |
| 313.15 | 0.00131 | 0.00085 | 0.00091 | 0.00100 |
| 318.29 | 0.00152 | 0.00099 | 0.00106 | 0.00116 |
| 323.24 | 0.00175 | 0.00115 | 0.00123 | 0.00135 |
| 328.17 | 0.00201 | 0.00133 | 0.00142 | 0.00157 |
| 333.26 | 0.00231 | 0.00154 | 0.00164 | 0.00181 |
| 338.19 | 0.00264 | 0.00178 | 0.00189 | 0.00209 |
| 343.26 | 0.00302 | 0.00205 | 0.00218 | 0.00241 |
Observations:
-
The solubility of HPGthis compound in all tested alcohols increases with a rise in temperature.[1]
-
Solubility is significantly influenced by the polarity of the solvent, with the highest solubility observed in methanol, the most polar solvent in the tested series.[1] This aligns with the empirical rule that "like dissolves like," as the this compound molecule possesses polar hydroxyl and carboxyl groups.[1]
-
Among the tested alcohols, this compound exhibits the lowest solubility in 2-butanol.[1]
Experimental Protocol for Solubility Determination
The quantitative data presented in this guide was obtained using a laser monitoring observation technique, which is a synthetic method for determining solid-liquid equilibrium.
Principle: This method relies on detecting the precise temperature at which the last solid particles of a solute dissolve in a solvent upon heating, or the temperature at which the first particles appear upon cooling. A laser beam is passed through the solid-liquid mixture. The disappearance or appearance of solid particles causes a distinct change in the transmission of the laser light, which is detected by a photodetector. This allows for an accurate determination of the saturation temperature for a known concentration of solute and solvent.
Apparatus: A typical apparatus for this technique consists of:
-
A jacketed glass vessel to maintain a constant and uniform temperature.
-
A precision thermostat water bath for temperature control.
-
A laser source (e.g., He-Ne laser).
-
A photodetector to measure the intensity of the transmitted laser light.
-
A magnetic stirrer to ensure the mixture is homogeneous.
-
A precision thermometer to record the temperature.
Procedure:
-
A known mass of the solvent is placed into the jacketed glass vessel.
-
A known mass of the solute (HPGthis compound) is added to the solvent.
-
The mixture is continuously stirred to maintain a uniform suspension.
-
The temperature of the mixture is gradually increased at a constant rate by the thermostat water bath.
-
The laser beam is passed through the suspension, and the intensity of the transmitted light is monitored by the photodetector.
-
As the temperature increases, the solute dissolves, and the intensity of the transmitted light increases.
-
The temperature at which the transmitted light intensity reaches a maximum and becomes constant is recorded as the saturation temperature for that specific composition.
-
The mole fraction solubility at this temperature is then calculated from the known masses of the solute and solvent.
Visualization of a Key Experimental Workflow
This compound is a pivotal intermediate in the industrial synthesis of amoxicillin. The following workflow diagram illustrates the chemical synthesis of amoxicillin from D-(-)-p-hydroxyphenylglycine via the this compound route.
Caption: Chemical synthesis of amoxicillin via the this compound route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
Methodological & Application
Protocol for the Chemical Synthesis of Amoxicillin Using the Dane Salt Method
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of amoxicillin trihydrate from 6-aminopenicillanic acid (6-APA) using the D-(-)-α-amino-p-hydroxyphenylacetic acid Dane salt method. This guide includes step-by-step experimental procedures, quantitative data summaries, and workflow visualizations to assist researchers in the successful synthesis and purification of amoxicillin.
Introduction
Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of bacteria. The chemical synthesis described herein is a robust method involving the protection of the amino group of the D-(-)-p-hydroxyphenylglycine side chain as a potassium this compound. This intermediate is then converted to a mixed anhydride and reacted with 6-aminopenicillanic acid (6-APA), followed by deprotection and purification to yield amoxicillin trihydrate. This method, while facing competition from greener enzymatic routes, remains a fundamental process in pharmaceutical chemistry.[1][2]
Overall Reaction Scheme
The synthesis of amoxicillin via the this compound method can be summarized in the following key stages:
-
This compound Formation: Protection of the amino group of D-(-)-p-hydroxyphenylglycine.
-
Silylation of 6-APA (Optional but Recommended): Protection of the carboxylic acid group of 6-APA to improve solubility and prevent side reactions.
-
Mixed Anhydride Formation: Activation of the this compound's carboxylic acid group.
-
Acylation: Coupling of the activated this compound with 6-APA.
-
Hydrolysis (Deprotection): Removal of the protecting groups to yield amoxicillin.
-
Purification: Isolation of amoxicillin trihydrate by isoelectric precipitation.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected yields for the chemical synthesis of amoxicillin.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| D-(-)-p-hydroxyphenylglycine | C₈H₉NO₃ | 167.16 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 |
| Potassium Hydroxide | KOH | 56.11 |
| 6-Aminopenicillanic Acid (6-APA) | C₈H₁₁N₂O₃S | 216.26 |
| Trimethylchlorosilane (TMCS) | C₃H₉ClSi | 108.64 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 |
| Amoxicillin Trihydrate | C₁₆H₁₉N₃O₅S·3H₂O | 419.45 |
Table 2: Summary of Reaction Conditions and Typical Yields
| Synthesis Step | Key Reagents | Temperature | pH | Typical Yield (%) |
| This compound Formation | D-(-)-p-hydroxyphenylglycine, Ethyl Acetoacetate, KOH | Reflux | Alkaline | 85 - 95%[3] |
| Acylation of 6-APA | This compound, Pivaloyl Chloride, 6-APA, TEA | -50°C to -20°C[1][4] | N/A (Anhydrous) | ~80% (Acylation step)[5] |
| Hydrolysis (Deprotection) | N-protected Amoxicillin, HCl | 0°C to 5°C | ~1.5[1][4] | N/A (Intermediate) |
| Overall Process | - | - | - | 77 - 82% [5] |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All solvents should be anhydrous where specified.
Protocol 1: Preparation of Potassium this compound of D-(-)-p-hydroxyphenylglycine
This protocol describes the protection of the amino group of D-(-)-p-hydroxyphenylglycine as a potassium enamine salt.
Materials:
-
D-(-)-p-hydroxyphenylglycine (1.0 eq)
-
Ethyl acetoacetate (or p-nitroacetoacetanilide for amide-type this compound) (1.05 eq)[3]
-
Potassium hydroxide (or sodium hydroxide) (1.05 eq)[3]
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.05 eq) in methanol under stirring until fully dissolved. The mixture can be heated to reflux to facilitate dissolution.[3]
-
Add D-(-)-p-hydroxyphenylglycine (1.0 eq) to the solution.
-
Add ethyl acetoacetate (1.05 eq) to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for 30-60 minutes.[3]
-
After the reflux period, remove the heat source and continue stirring for an additional 60 minutes as the mixture cools.
-
Cool the mixture to 0-5°C in an ice bath and stir for 2-3 hours to induce precipitation of the this compound.[3]
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold methanol.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected yield is typically high, in the range of 85-95%.[3]
Protocol 2: Silylation of 6-Aminopenicillanic Acid (6-APA)
This optional but recommended step protects the carboxylic acid group of 6-APA, enhancing its solubility in organic solvents and preventing unwanted side reactions.
Materials:
-
6-Aminopenicillanic acid (6-APA) (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Trimethylchlorosilane (TMCS) (1.3 eq)
-
Methylene chloride (anhydrous)
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, suspend 6-APA (1.0 eq) in anhydrous methylene chloride.
-
Add triethylamine (2.0 eq) with vigorous stirring. Continue stirring until the 6-APA is nearly dissolved.[6]
-
Cool the mixture to 20-25°C.
-
Slowly add trimethylchlorosilane (1.3 eq) over 15-20 minutes, allowing the temperature to rise to, but not exceed, 35°C.[3]
-
After the addition is complete, continue stirring and allow the mixture to cool to room temperature. The resulting solution of silylated 6-APA is used directly in the next step.
Protocol 3: Acylation of Silylated 6-APA and Deprotection
This protocol details the formation of the mixed anhydride, its reaction with silylated 6-APA, and the subsequent hydrolysis to form amoxicillin.
Materials:
-
Potassium this compound (from Protocol 1) (1.0 eq)
-
Pivaloyl Chloride (1.0 eq)
-
N-methylmorpholine (catalytic amount, optional)
-
Methylene chloride (anhydrous)
-
Solution of Silylated 6-APA (from Protocol 2) (0.9 eq based on this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Concentrated Ammonia or other base
Procedure:
Part A: Mixed Anhydride Formation and Acylation
-
In a dry, three-necked flask under a nitrogen atmosphere, suspend the potassium this compound (1.0 eq) in anhydrous methylene chloride.
-
Cool the suspension to -20°C to -30°C.[3]
-
Slowly add pivaloyl chloride (1.0 eq) to the cold suspension. A catalytic amount of N-methylmorpholine can be added to facilitate the reaction.[7][8] Stir the mixture at this temperature for 1-2 hours to form the mixed anhydride.
-
In a separate dropping funnel, place the solution of silylated 6-APA (from Protocol 2).
-
Cool the mixed anhydride solution to between -45°C and -30°C.
-
Add the silylated 6-APA solution to the mixed anhydride solution all at once or rapidly, while ensuring the temperature does not rise above -30°C.[3]
-
Stir the resulting mixture at -30°C for 3-5 hours to allow the acylation to complete.[3]
Part B: Hydrolysis (Deprotection) and Isolation
-
Allow the reaction mixture to warm to -10°C.
-
Slowly add water (a volume approximately 2-3 times the volume of the organic solvent) to the reaction mixture. The temperature will likely rise to around 5°C.[3]
-
Adjust the pH of the biphasic mixture to 1.5 with concentrated hydrochloric acid while maintaining the temperature at 0-5°C. Stir vigorously for 15-30 minutes. This step removes both the enamine and silyl protecting groups.[3]
-
Separate the aqueous and organic layers. The product, amoxicillin, is in the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with a water-immiscible organic solvent like methyl isobutyl ketone or ethyl acetate to remove organic impurities.
-
Cool the aqueous layer to 0-5°C in an ice bath.
-
Slowly add concentrated ammonia or another suitable base with vigorous stirring to adjust the pH to the isoelectric point of amoxicillin (approximately pH 4.7-5.2).[2]
-
Amoxicillin trihydrate will precipitate out of the solution. Continue stirring in the cold for at least one hour to ensure complete crystallization.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold organic solvent like isopropanol, to remove residual impurities.[2]
-
Dry the purified amoxicillin trihydrate under vacuum at a temperature not exceeding 40°C. The overall yield based on 6-APA is typically in the range of 77-82%.[5]
Visualizations
Chemical Reaction Pathway
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application of Dane Salt in the Synthesis of Cefadroxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of D-(-)-α-p-hydroxyphenylglycine Dane salt in the chemical synthesis of Cefadroxil, a widely used first-generation cephalosporin antibiotic. The this compound method offers a reliable pathway for the industrial production of Cefadroxil and other β-lactam antibiotics.
Introduction
Cefadroxil is a semi-synthetic cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] The chemical synthesis of Cefadroxil typically involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of a D-p-hydroxyphenylglycine side chain.[2] The use of a this compound of D-p-hydroxyphenylglycine to form a mixed anhydride for this acylation is a common and efficient industrial method.[2] This approach protects the amino group of the side chain during the reaction, facilitating a clean and high-yield coupling with the 7-ADCA core.
Reaction Mechanism
The synthesis of Cefadroxil via the this compound method proceeds through a series of key chemical transformations:
-
Silylation of 7-ADCA: The carboxylic acid and amino groups of 7-ADCA are protected by silylation, typically using agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). This increases the solubility of 7-ADCA in organic solvents and activates the amino group for acylation.[2][3]
-
Formation of Mixed Anhydride: The D-(-)-α-p-hydroxyphenylglycine this compound is reacted with an acylating agent, such as ethyl chloroformate or pivaloyl chloride, in the presence of a base like N-methyl morpholine (NMM).[3][4] This reaction forms a mixed anhydride, which is a highly reactive species for the subsequent acylation step.
-
N-Acylation: The silylated 7-ADCA is then acylated with the prepared mixed anhydride at low temperatures to form the N-acylated intermediate.[2][3]
-
De-silylation and Isolation: The silyl protecting groups are removed by hydrolysis with acidic water. The Cefadroxil product is then isolated from the aqueous layer by adjusting the pH to its isoelectric point, leading to its precipitation.[2][3]
Reaction Pathway
Caption: Chemical synthesis pathway of Cefadroxil using the this compound method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the chemical synthesis of Cefadroxil using the this compound method, based on reported experimental data.
Table 1: Reagents and Molar Equivalents for Cefadroxil Carbonate Synthesis.[3]
| Reagent | Molar Equivalent |
| Ethyl Chloroformate | 2.32 |
| N-methyl morpholine (NMM) | 1.20 |
Note: A conversion of 97% was achieved with these molar equivalents.
Table 2: Silylation of 7-ADCA.[2][3]
| Reagent | Amount (per 100g 7-ADCA) |
| Hexamethyldisilazane (HMDS) | 51.5 g |
| Trimethylchlorosilane (TMCS) | 34.5 g |
| Dichloromethane | 400 ml |
Table 3: Mixed Anhydride Preparation.[2]
| Reagent | Amount |
| p-hydroxyphenylglycine this compound | 156 g |
| N-methyl morpholine (NMM) | 0.8 g |
| Dichloromethane | 500 ml |
| Dimethylformamide | 340 ml |
| Ethyl Chloroformate | 58 g |
Experimental Protocols
The following are detailed experimental protocols for the key stages of Cefadroxil synthesis via the this compound method.
Experimental Workflow
References
Application Notes and Protocols for the Acylation of 6-Aminopenicillanic Acid Using Dane Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acylation of 6-aminopenicillanic acid (6-APA) using Dane salts, a crucial step in the semi-synthesis of various β-lactam antibiotics, most notably ampicillin and amoxicillin. The Dane salt method offers an effective way to protect the α-amino group of the acyl side chain during the coupling reaction with the 6-APA nucleus.
Overview of the this compound Method
The this compound method is a widely employed chemical strategy for the synthesis of α-aminopenicillins. The core principle involves the reversible protection of the amino group of an α-amino acid (like D-(-)-α-phenylglycine for ampicillin synthesis) by reacting it with a β-dicarbonyl compound, such as a β-ketoester or a β-ketoamide, to form a vinylogous amide, known as a this compound. This protection allows for the activation of the carboxylic acid group of the side chain, typically by forming a mixed anhydride, which then readily acylates the amino group of 6-APA. The protecting group is subsequently removed under mild acidic conditions to yield the final aminopenicillin.
The overall process can be summarized in the following key stages:
-
This compound Formation: Protection of the amino group of the side-chain amino acid.
-
Mixed Anhydride Formation: Activation of the carboxylic acid group of the this compound.
-
Acylation: Coupling of the activated this compound with 6-APA.
-
Deprotection (Hydrolysis): Removal of the protecting group to yield the final antibiotic.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathways and the general experimental workflow for the acylation of 6-APA using the this compound method.
Caption: Chemical pathway for ampicillin synthesis via the this compound method.
Caption: General experimental workflow for the synthesis of ampicillin.
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of ampicillin.[1] Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.
Protocol 1: Preparation of D-(-)-Phenylglycine this compound
This protocol describes the formation of the this compound by protecting the amino group of D-(-)-phenylglycine with ethyl acetoacetate.[1]
Materials:
-
D-(-)-phenylglycine
-
Ethyl acetoacetate
-
Potassium hydroxide
-
Methanol
Procedure:
-
Dissolve D-(-)-phenylglycine and an equimolar amount of potassium hydroxide in methanol.
-
Add ethyl acetoacetate to the solution.
-
Reflux the mixture for a specified duration (typically 1-3 hours).
-
Cool the reaction mixture to induce crystallization of the this compound.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Protocol 2: Silylation of 6-Aminopenicillanic Acid (6-APA)
To enhance its solubility in organic solvents and protect the carboxylic acid group, 6-APA is often silylated prior to the acylation reaction.[2][3]
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Methylene chloride (CH₂Cl₂)
-
Triethylamine (TEA)
-
Trimethylchlorosilane (TMCS)
Procedure:
-
Suspend 6-APA in methylene chloride in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.[2]
-
Add triethylamine (approximately 2 molar equivalents) to the suspension and stir until the 6-APA is nearly dissolved.[3]
-
Cool the mixture and add trimethylchlorosilane (approximately 1.1-1.5 molar equivalents) dropwise, maintaining the temperature between 20-35°C.[2][3]
-
Stir the reaction mixture for about 1 hour at room temperature to complete the silylation.[2] The resulting solution of silylated 6-APA is used directly in the next step.
Protocol 3: Acylation of Silylated 6-APA and Deprotection to Yield Ampicillin
This protocol details the core acylation step and the subsequent removal of the this compound protecting group.[1][2]
Materials:
-
D-(-)-Phenylglycine this compound (from Protocol 1)
-
Methylene chloride (CH₂Cl₂) or another suitable aprotic solvent
-
N-methylmorpholine or another suitable base
-
Ethyl chloroformate or pivaloyl chloride
-
Silylated 6-APA solution (from Protocol 2)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Mixed Anhydride Formation:
-
Suspend the this compound in methylene chloride.[1]
-
Add a catalytic amount of N-methylmorpholine.[1]
-
Cool the suspension to a low temperature, typically between -20°C and -30°C.[2]
-
Slowly add ethyl chloroformate or a similar activating agent to form the mixed anhydride.[1] Stir the mixture at this low temperature for a designated period.
-
-
Acylation:
-
Cool the mixed anhydride solution further, to approximately -45°C.[2]
-
Rapidly add the prepared cooled solution of silylated 6-APA to the mixed anhydride solution.[2] The temperature will likely rise to around -30°C.
-
Continue stirring the reaction mixture at this low temperature for 0.5 to 5 hours.[2]
-
-
Hydrolysis (Deprotection):
-
Isolation of Ampicillin:
-
Separate the aqueous and organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of ampicillin (approximately pH 5) to precipitate the product.[1]
-
Cool the mixture to facilitate complete precipitation.
-
Filter the precipitated ampicillin trihydrate, wash with cold water and a suitable organic solvent (e.g., acetone or isopropanol), and dry under vacuum.
-
Quantitative Data Summary
The following tables summarize typical quantitative data reported in the literature for the synthesis of ampicillin using the this compound method. These values can serve as a reference for process optimization.
Table 1: Molar Ratios of Key Reactants
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Reference |
| Triethylamine | 6-APA | 2 : 1 | [2] |
| Trimethylchlorosilane | 6-APA | 1.32 : 1 | [2] |
| Mixed Anhydride | 6-APA Derivative | 0.8 - 1.2 : 1 | [2] |
Table 2: Reaction Conditions for Key Steps
| Reaction Step | Temperature Range (°C) | Duration (hours) | Solvent | Reference |
| Silylation of 6-APA | 15 to 40 | ~1 | Methylene Chloride | [2] |
| Mixed Anhydride Formation | -30 to -20 | Not specified | Methylene Chloride | [2] |
| Acylation | -35 to -20 | 0.5 to 5 | Methylene Chloride | [2] |
| Hydrolysis (Deprotection) | 0 to 5 | 0.25 - 0.5 | Water / Methylene Chloride | [2] |
Table 3: Reported Yields and Purity of Ampicillin
| Starting Material Basis | Overall Yield (%) | Purity/Assay | Reference |
| Based on 6-APA | 77 | 1011 mcg/mg (iodometric assay) | [2] |
| Based on 6-APA | 75 | 999 mcg/mg (iodometric assay) | [2] |
| Based on 6-APA | 80 | 862 mcg/mg (iodometric assay) | [2] |
| Theory | 89 (as β-naphthalene sulfonic acid salt) | Not specified | [2] |
Alternative and Emerging Methodologies
While the chemical this compound method is well-established, enzymatic approaches for the acylation of 6-APA are gaining prominence due to their environmental benefits.[3]
Enzymatic Synthesis
Enzymatic synthesis typically utilizes Penicillin G Acylase (PGA) to catalyze the direct coupling of 6-APA with an activated side chain, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM) for amoxicillin synthesis.[3] This method avoids the use of organic solvents and protecting groups. The process is kinetically controlled, where the synthesis of the antibiotic is favored over the hydrolysis of the activated side chain.[3] One-pot, two-enzyme systems are also being developed to produce ampicillin directly from penicillin G and an activated side chain, eliminating the need to isolate the 6-APA intermediate.[4]
These enzymatic methods offer a greener alternative to traditional chemical synthesis and are an active area of research and development in the pharmaceutical industry.[4][5][6][7]
Conclusion
The acylation of 6-aminopenicillanic acid using the this compound method remains a robust and widely practiced industrial process for the manufacture of essential semi-synthetic penicillins. Careful control of reaction parameters such as temperature, stoichiometry, and pH is critical for achieving high yields and purity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals working in the field of antibiotic drug development. The ongoing advancements in enzymatic synthesis present exciting opportunities for more sustainable and efficient production of these life-saving medicines in the future.
References
- 1. CN100384854C - A kind of preparation method of ampicillin sodium - Google Patents [patents.google.com]
- 2. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]
Application Notes and Protocols for Antibiotic Synthesis via the Mixed Anhydride Method with Dane Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mixed anhydride method, utilizing a Dane salt-protected amino acid, is a cornerstone technique in the semisynthetic production of β-lactam antibiotics, a class of drugs critical to combating bacterial infections. This method offers a robust and scalable route for the acylation of β-lactam nuclei, such as 6-aminopenicillanic acid (6-APA) and 7-amino-desacetoxycephalosporanic acid (7-ADCA), with various side chains, leading to the synthesis of widely used antibiotics like ampicillin, amoxicillin, and cephalexin.
The core principle of this methodology involves the temporary protection of the α-amino group of a side-chain amino acid (e.g., D-phenylglycine) as an enamine, forming what is known as a this compound. This protection allows for the selective activation of the carboxyl group as a mixed anhydride. The subsequent coupling of this activated side chain with the amino group of the β-lactam core, followed by a mild acidic hydrolysis to remove the protecting group, yields the final antibiotic. This process is favored in industrial settings for its efficiency and the commercial availability of this compound precursors.[1]
This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of β-lactam antibiotics using the mixed anhydride method with this compound.
Data Presentation
The following table summarizes quantitative data from various protocols for the synthesis of Dane salts and β-lactam antibiotics.
| Product | Key Reactants | Solvent(s) | Catalyst/Activating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Phenylglycine Dane Potassium Salt | D-Phenylglycine, Potassium Hydroxide, Ethyl Acetoacetate | Toluene, Isopropanol | - | 60-90 (reflux) | 96-98 | ≥99.5 (by titration), ee ≥99 | Patent CN101665443A |
| Ampicillin | 6-APA, D-Phenylglycine this compound | Methylene Chloride | Ethyl Chloroformate, N-Methylmorpholine | -20 to -40 | ~75-80 | 99.2 (as sodium salt) | US Patent 4,301,072 |
| Amoxicillin | 6-APA, D-p-hydroxyphenylglycine this compound | Methylene Chloride | Pivaloyl Chloride, Pyridine | -30 to -50 | Not specified | Not specified | "An Improved Process For The Synthesis Of Amoxicillin Trihydrate" |
| Cephalexin Monohydrate | 7-ADCA, D-Phenylglycine this compound (ethyl ester) | Methylene Chloride | Pivaloyl Chloride, 2,6-Lutidine | -80 to -30 | 60.6 | Not specified | EP Patent 0528941A4 |
Experimental Protocols
Protocol 1: Preparation of D-Phenylglycine Dane Potassium Salt
This protocol is adapted from a high-yield synthesis method.
Materials:
-
D-Phenylglycine
-
Potassium Hydroxide
-
Ethyl acetoacetate
-
Toluene
-
Isopropanol
-
Reaction vessel with reflux condenser and Dean-Stark trap
Procedure:
-
Dissolve D-phenylglycine in a mixed solvent of toluene and isopropanol.
-
Add an equimolar amount of potassium hydroxide.
-
Heat the mixture to 60-90°C and add 1.15 molar equivalents of ethyl acetoacetate dropwise.
-
Reflux the reaction mixture for 1-3 hours, collecting the water generated in the Dean-Stark trap.
-
After the reaction is complete, remove the solvent by vacuum distillation.
-
Add isopropanol to the residue to induce crystallization.
-
Cool the mixture to 0-5°C and stir for 2 hours.
-
Filter the crystalline product, wash with cold isopropanol, and dry under vacuum at 60°C for 4 hours.
Protocol 2: Synthesis of Cephalexin Monohydrate
This protocol is based on a patented industrial process.
Materials:
-
D-Phenylglycine this compound potassium ethyl ester
-
7-amino-desacetoxycephalosporanic acid (7-ADCA)
-
Pivaloyl chloride
-
2,6-Lutidine
-
Methylene chloride
-
Methanol
-
Water
-
Hydrochloric acid
-
Sodium hydroxide solution (25%)
Procedure:
Part A: Formation of the Mixed Anhydride
-
Dissolve 440.6 parts by weight of D-Phenylglycine this compound potassium ethyl ester in 1350 parts of methylene chloride.
-
Add 8.8 parts by weight of 2,6-lutidine.
-
Cool the solution to -35°C.
-
Add 171.3 parts by weight of pivaloyl chloride and maintain the temperature at -10 to -15°C for 1.5 hours.
-
Cool the resulting mixed anhydride solution to -80°C.
Part B: Silylation of 7-ADCA (Assumed as a prerequisite step for improved solubility and reactivity)
Note: The source document implies a silylated 7-ADCA is used. A general procedure involves reacting 7-ADCA with a silylating agent like trimethylchlorosilane in the presence of a base.
Part C: Coupling Reaction
-
Add the silylated 7-ADCA solution to the mixed anhydride solution over 1.5 hours, allowing the temperature to rise from -80°C to between -40 and -30°C over three hours.
Part D: Hydrolysis and Isolation
-
Quench the reaction with 210 parts by weight of 31% hydrochloric acid and 1234 parts of water.
-
Stir for 20 minutes and separate the aqueous layer.
-
Filter the aqueous layer and dilute the filtrate with 500 parts of methanol and 200 parts of water.
-
Prepare a crystallization vessel with 240 parts of methanol and 750 parts of water.
-
Add a portion of the diluted filtrate and rapidly adjust the pH to 7.0 with 25% sodium hydroxide solution to induce crystallization.
-
Add the remaining product solution while maintaining the pH between 6.6 and 7.0.
-
Cool the resulting slurry to 0-5°C and centrifuge.
-
Wash the solid product with methanol and acetone, then dry at 40°C to obtain cephalexin monohydrate.
Visualizations
Reaction Pathway for Antibiotic Synthesis
Caption: Reaction pathway of the mixed anhydride method.
Experimental Workflow
Caption: General experimental workflow for antibiotic synthesis.
References
Application Notes and Protocols: The Use of Dane Salt in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dane salt, specifically the potassium salt of D-(-)-N-(1-methoxycarbonyl-propen-2-yl)-phenylglycine, as a critical chiral intermediate in the synthesis of semi-synthetic β-lactam antibiotics. While classically termed a "resolving agent," in this context, this compound functions as a chiral building block, introducing a specific stereochemistry that is crucial for the biological activity of the final drug product.
Introduction to this compound in Chiral Synthesis
This compound is a protected form of the D-phenylglycine amino acid.[1] The amino group is protected as an enamine, which is stable under the conditions required for subsequent reactions but can be easily removed under mild acidic conditions.[2][3] This strategy is paramount in the industrial synthesis of key antibiotics such as ampicillin and amoxicillin.[1][2][4][5]
The "this compound method" offers a robust and high-yielding pathway for the acylation of the 6-aminopenicillanic acid (6-APA) nucleus.[2][5] By using the enantiomerically pure D-phenylglycine to prepare the this compound, the desired stereochemistry is incorporated into the final antibiotic molecule, a critical factor for its therapeutic efficacy.
Key Advantages of the this compound Method:
-
High Yields: The process is known for its efficiency and high product yields.[2][3]
-
Stable Intermediate: The this compound is a stable, crystalline solid that is easy to handle and purify.[1][6]
-
Mild Deprotection: The enamine protecting group can be removed under gentle acidic conditions, preserving the sensitive β-lactam ring structure.[2]
-
Stereochemical Control: It ensures the incorporation of the correct enantiomer of the side chain, which is essential for the drug's biological activity.
Principle of Chiral Induction via this compound
The core principle of using this compound is not to resolve a racemic mixture of a substrate, but rather to use an enantiomerically pure building block to create a diastereomerically pure product. The chirality is introduced from the D-(-)-phenylglycine used to synthesize the this compound.
The overall process can be visualized as a three-stage workflow:
Experimental Protocols
The following protocols are generalized from procedures described in the chemical literature and patent filings.[2][3] Researchers should optimize these conditions for their specific laboratory settings and scales.
This protocol describes the synthesis of the this compound from D-(-)-phenylglycine.
-
Reaction Setup:
-
Addition of Acetoacetic Ester:
-
Reaction and Crystallization:
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a cold solvent, such as isopropanol, to remove impurities.[3]
-
Dry the product under vacuum at a temperature of around 60°C.
-
This protocol details the formation of the N-protected penicillin intermediate.
-
Formation of the Mixed Anhydride:
-
Suspend the prepared D-(-)-Phenylglycine this compound in a dry, water-insoluble organic solvent (e.g., methylene chloride).[2][5]
-
Cool the suspension to a low temperature, typically between -30°C and -50°C.
-
Add a catalyst, such as N-methylmorpholine.
-
Slowly add an alkyl chloroformate (e.g., ethyl chloroformate or pivaloyl chloride) to the cooled suspension to form the mixed anhydride.[5]
-
-
Acylation Reaction:
-
In a separate vessel, prepare a solution or suspension of 6-aminopenicillanic acid (6-APA), often as a silylated derivative to improve solubility and reactivity, in a suitable solvent.[2][4]
-
Add the 6-APA solution to the cold mixed anhydride solution.
-
Allow the reaction to proceed at a low temperature for several hours.
-
-
Work-up:
-
After the reaction is complete, the mixture is typically warmed to room temperature.
-
The N-protected penicillin can be isolated or used directly in the next step.
-
The key transformation in this stage is the formation of the mixed anhydride and its subsequent reaction:
References
- 1. apicule.com [apicule.com]
- 2. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 3. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
- 4. US3980637A - Production of amoxicillin - Google Patents [patents.google.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Application Notes and Protocols for the Industrial Scale Production of Dane Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dane salts are a class of N-protected α-amino acid derivatives that are critical intermediates in the industrial synthesis of semi-synthetic β-lactam antibiotics, most notably penicillins such as ampicillin and amoxicillin, and cephalosporins like cefadroxil.[1] The "Dane salt method" involves the protection of the amino group of an amino acid, such as D-(-)-phenylglycine or D-(-)-p-hydroxyphenylglycine, by reacting it with a β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) or a β-ketoamide. This protection facilitates the subsequent acylation of the 6-aminopenicillanic acid (6-APA) nucleus to form the desired antibiotic. The protecting group is designed for easy removal under mild acidic conditions after the acylation step.
This document provides detailed application notes and protocols for the industrial-scale production of two commercially significant Dane salts: D-(-)-Phenylglycine this compound and D-(-)-p-Hydroxyphenylglycine this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting materials and the resulting this compound is crucial for process optimization, purification, and quality control.
| Property | D-(-)-Phenylglycine | D-(-)-p-Hydroxyphenylglycine | D-(-)-Phenylglycine this compound (Potassium Ethyl Ester) | D-(-)-p-Hydroxyphenylglycine this compound (Sodium Amide derivative) |
| CAS Number | 2900-94-9 | 22818-40-2 | 961-69-3 | Not specified in cited patents |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₃ | C₁₄H₁₆KNO₄ | C₁₇H₁₅N₂NaO₅ |
| Molecular Weight | 151.16 g/mol | 167.16 g/mol | 301.38 g/mol | 362.31 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder | Crystalline solid |
| Solubility | Sparingly soluble in water | Sparingly soluble in water | Soluble in water | Soluble in polar organic solvents |
Industrial Scale Synthesis Protocols
The following protocols are based on established patent literature for the industrial production of Dane salts.
Protocol 1: Synthesis of D-(-)-Phenylglycine Dane Potassium Salt
This protocol is adapted from a method that achieves a high total yield of 96-98%.[2] The process utilizes a mixed solvent system to facilitate the reaction and azeotropically remove water.
3.1.1. Materials and Reagents
| Reagent | Molar Ratio | Notes |
| D-(-)-Phenylglycine | 1.0 | Starting amino acid |
| Potassium Hydroxide | 1.0 | Alkali |
| Methyl Acetoacetate | 1.15 | Protecting group precursor |
| Toluene | Solvent | Aromatic hydrocarbon component of mixed solvent |
| Isopropanol | Solvent | Alcohol component of mixed solvent (10:1 to 5:1 v/v with Toluene) |
3.1.2. Equipment
-
Glass-lined reactor with reflux condenser and azeotropic distillation head
-
Stirrer
-
Heating and cooling system
-
Filter press or centrifuge
-
Vacuum dryer
3.1.3. Procedure
-
Reaction Setup: Charge the reactor with the mixed solvent of toluene and isopropanol. Add D-(-)-phenylglycine and potassium hydroxide (equimolar amounts to the phenylglycine).
-
Reaction: Heat the mixture to 60-90°C with stirring.
-
Addition of Protecting Agent: Slowly drip in 1.15 molar equivalents of methyl acetoacetate.
-
Reflux: Maintain the reaction at reflux for 1-3 hours. During this period, water formed in the reaction is removed azeotropically.
-
Solvent Removal: After the reaction is complete, distill off the toluene under reduced pressure at a temperature below 40°C.
-
Crystallization: Add isopropanol to the residue and cool the mixture to 0-5°C. Stir for 2 hours to induce crystallization.
-
Isolation and Washing: Filter the crystalline product. Wash the filter cake with cold isopropanol.
-
Drying: Dry the product under vacuum at 60°C for 4 hours.
-
Mother Liquor Processing: The mother liquor can be concentrated to recover a second crop of the product, increasing the total yield.
3.1.4. Expected Yield and Quality
-
Primary Yield: 97%
-
Purity (by titration): ≥ 99.6%
-
Specific Optical Rotation: -80.2°
Protocol 2: Synthesis of Amide-Type D-(-)-p-Hydroxyphenylglycine this compound (Sodium Salt)
This protocol is based on the synthesis described in U.S. Patent 4,231,954, which details the production of an amide-type this compound, a key intermediate for aminopenicillin synthesis.
3.2.1. Materials and Reagents
| Reagent | Molar Amount | Mass |
| Sodium Hydroxide | 2.88 mol | 115.2 g |
| D-(-)-p-Hydroxyphenylglycine | 2.74 mol | 457 g |
| p-Nitroacetoacetanilide | 2.88 mol | 640 g |
| Methanol | Solvent | 4.0 L |
3.2.2. Equipment
-
Jacketed glass reactor with reflux condenser and stirrer
-
Heating and cooling circulator
-
Filtration apparatus (e.g., Buchner funnel or filter press)
-
Forced air oven or vacuum dryer
3.2.3. Procedure
-
Preparation of Sodium Methoxide: Charge the reactor with 4.0 L of methanol and 2.88 moles of sodium hydroxide pellets. Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved.
-
Addition of Amino Acid: Add 2.74 moles of D-(-)-p-hydroxyphenylglycine to the reactor.
-
Addition of Ketoamide: Add 2.88 moles of p-nitroacetoacetanilide.
-
Reaction: Reheat the reaction mixture to reflux and maintain for 30 minutes.
-
Crystallization: Remove the heat source and continue stirring for 60 minutes. Then, cool the mixture to 3°C and stir for an additional 3 hours.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the filter cake with 0.5 L of methanol.
-
Drying: Dry the product in a forced-air oven at 40°C overnight.
-
Secondary Recovery: Concentrate the mother liquor and washings to isolate a further portion of the product.
3.2.4. Expected Yield
-
Initial Yield: 86.1% (927 g)
-
Secondary Yield from Mother Liquor: 12% (129 g)
-
Total Yield: Approximately 98.1%
Visualization of Experimental Workflow
General Synthesis Workflow for Dane Salts
The following diagram illustrates the general industrial process for producing Dane salts.
Caption: General industrial workflow for this compound synthesis.
Logical Relationship in Amide-Type this compound Synthesis for Penicillin Production
This diagram illustrates the logical flow from the this compound intermediate to the final antibiotic product.
Caption: Logical flow from this compound to Amoxicillin.
Quality Control
For industrial-scale production, stringent quality control is essential. Key parameters to monitor include:
-
Purity: Assessed by potentiometric titration or High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optical Purity: Determined by measuring the specific optical rotation.
-
Residual Solvents: Quantified by Gas Chromatography (GC).
-
Moisture Content: Measured by Karl Fischer titration.
Safety Considerations
Industrial-scale chemical synthesis requires strict adherence to safety protocols. All procedures should be carried out in well-ventilated areas, and personnel should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats. The solvents used, such as toluene and methanol, are flammable and have associated health risks, requiring careful handling and storage. Emergency procedures for spills and exposures should be in place.
References
Application Notes and Protocols: Monitoring the Progress of a Dane Salt Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for monitoring the progress of a Dane Salt reaction, a critical step in the synthesis of semi-synthetic penicillins and cephalosporins. The protocols herein describe the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis of the reaction progress. Adherence to these methodologies will enable researchers to optimize reaction conditions, determine reaction endpoints, and ensure the quality and purity of the resulting this compound intermediate.
Introduction
The this compound reaction involves the protection of the amino group of an amino acid, such as D-(-)-α-phenylglycine, by reacting it with a β-dicarbonyl compound, typically a β-ketoester like ethyl acetoacetate or a β-ketoamide. This reaction forms a stable enamine, known as a this compound, which serves as a key intermediate in the synthesis of various β-lactam antibiotics.[1][2] Accurate monitoring of this reaction is crucial for maximizing yield, minimizing impurities, and ensuring the efficient production of the desired pharmaceutical ingredients.
This application note details standardized protocols for monitoring the this compound reaction, presenting data in a clear and comparative format, and providing visual representations of the reaction pathway and experimental workflows.
Reaction Pathway
The formation of a this compound proceeds through the condensation of an amino acid with a β-dicarbonyl compound in the presence of a base.
Caption: General reaction scheme for the formation of a this compound.
Experimental Protocols
General this compound Synthesis Protocol
This protocol is a generalized procedure based on established methods.[2][3]
Materials:
-
D-(-)-p-hydroxyphenylglycine
-
p-Nitroacetoacetanilide
-
Sodium Hydroxide
-
Methanol
-
Reaction flask with reflux condenser, stirrer, and thermometer
Procedure:
-
Charge a suitable reaction flask with methanol and sodium hydroxide pellets.
-
Heat the mixture to reflux with stirring until all the sodium hydroxide has dissolved.
-
Add D-(-)-p-hydroxyphenylglycine to the solution.
-
Subsequently, add p-nitroacetoacetanilide to the reaction mixture.
-
Maintain the reaction at reflux for a specified period (e.g., 30 minutes), monitoring the progress using the analytical methods described below.
-
After the initial reflux period, continue stirring at a lower temperature (e.g., room temperature or cooled in an ice bath) for several hours to facilitate precipitation of the product.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold methanol to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum at a low temperature.
Monitoring by Thin Layer Chromatography (TLC)
TLC provides a rapid and effective method for qualitatively monitoring the disappearance of the limiting reactant and the appearance of the product.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)
-
UV lamp for visualization
-
Capillary tubes for spotting
Protocol:
-
Prepare a developing chamber with the chosen mobile phase.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. It is advisable to also spot the starting materials (amino acid and β-keto compound) as standards for comparison.
-
Allow the spots to dry completely before placing the TLC plate in the developing chamber.
-
Develop the chromatogram until the solvent front is approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The this compound product, containing a conjugated enamine system, should be UV active.
-
The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture.
Data Interpretation:
| Compound | Expected Rf Value | Visualization |
| Amino Acid (Starting Material) | Low | UV active (if aromatic) / Ninhydrin stain |
| β-Keto Compound (Starting Material) | High | UV active (if aromatic) |
| This compound (Product) | Intermediate | UV active |
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC allows for the quantitative analysis of the reaction mixture, providing accurate data on the consumption of reactants and the formation of the product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
Protocol:
-
Prepare a series of standard solutions of the starting materials and the purified this compound product of known concentrations to generate a calibration curve.
-
At specified time points during the reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or dilution with a suitable solvent).
-
Dilute the aliquot to a known volume with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas corresponding to the reactants and the product.
-
Calculate the concentration of each component at different time points using the calibration curves.
Quantitative Data Presentation:
| Time (min) | Amino Acid Conc. (mg/mL) | β-Keto Compound Conc. (mg/mL) | This compound Conc. (mg/mL) | Conversion (%) |
| 0 | [Initial Conc.] | [Initial Conc.] | 0 | 0 |
| 30 | [Conc.] | [Conc.] | [Conc.] | [Value] |
| 60 | [Conc.] | [Conc.] | [Conc.] | [Value] |
| 90 | [Conc.] | [Conc.] | [Conc.] | [Value] |
| 120 | [Conc.] | [Conc.] | [Conc.] | [Value] |
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction by observing the disappearance of signals from the starting materials and the appearance of new signals corresponding to the this compound product.
Instrumentation and Sample Preparation:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent in which both reactants and the product are soluble (e.g., DMSO-d₆, D₂O with appropriate pH adjustment).
-
Sample Preparation: At selected time points, a sample is taken from the reaction mixture, the solvent is evaporated, and the residue is dissolved in the deuterated solvent for analysis.
Protocol:
-
Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to identify their characteristic peaks.
-
At various time intervals, acquire ¹H NMR spectra of the reaction mixture.
-
Monitor the decrease in the intensity of characteristic signals of the reactants. For example, the α-proton of the amino acid.
-
Observe the appearance and increase in the intensity of new signals characteristic of the this compound product. Key signals to monitor include the enamine vinyl proton and the methyl group protons of the acetoacetate moiety.
-
The reaction can be considered complete when the signals of the limiting reactant have disappeared.
Expected Spectral Changes:
| Compound | Key ¹H NMR Signals to Monitor | Expected Change During Reaction |
| Amino Acid (Starting Material) | α-CH proton | Decrease in integral value |
| β-Keto Compound (Starting Material) | CH₂ protons adjacent to the carbonyl groups | Decrease in integral value |
| This compound (Product) | Enamine C=CH proton, new CH₃ signals | Appearance and increase in integral value |
Experimental Workflow and Logic
The following diagram illustrates the workflow for monitoring the this compound reaction.
Caption: Workflow for monitoring and completing a this compound reaction.
Data Summary and Comparison
The following table summarizes the key features of each monitoring technique.
| Technique | Type of Analysis | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative | Reaction progress, presence of starting materials and product. | Fast, simple, inexpensive. | Not quantitative, lower resolution. |
| HPLC | Quantitative | Exact concentrations of reactants and product, purity profile. | High resolution, accurate quantification. | More complex, requires specialized equipment. |
| ¹H NMR | Qualitative/Semi-quantitative | Structural confirmation, disappearance of reactants, appearance of product. | Detailed structural information. | Lower sensitivity, more expensive equipment. |
Conclusion
The successful synthesis of Dane Salts relies on careful monitoring of the reaction progress. The combination of rapid qualitative analysis by TLC, precise quantitative data from HPLC, and structural confirmation through NMR spectroscopy provides a comprehensive approach to reaction monitoring. The protocols and guidelines presented in this application note are designed to assist researchers in achieving high-yield, high-purity this compound intermediates for the development of important pharmaceutical compounds.
References
Application Notes and Protocols for the Purification of Products Synthesized with Dane Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of products, primarily β-lactam antibiotics like ampicillin and amoxicillin, synthesized using Dane salt chemistry. The following sections outline common purification techniques, including extraction, crystallization, and chromatography, offering structured methodologies and expected outcomes to aid in the development of robust purification strategies.
Overview of Purification Strategies
The purification of active pharmaceutical ingredients (APIs) synthesized via the this compound method is crucial for removing unreacted starting materials, byproducts, and other process-related impurities. The selection of a suitable purification strategy depends on the specific properties of the target molecule, the impurity profile, and the desired final purity. The most common techniques employed are liquid-liquid extraction, crystallization, and preparative high-performance liquid chromatography (HPLC). A general workflow for purification is illustrated below.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental step to separate the desired water-soluble product from organic-soluble impurities. This technique relies on the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol: Extraction of Ampicillin
This protocol describes the extraction of ampicillin from a reaction mixture where the this compound of D-(-)-α-phenylglycine was used to acylate 6-aminopenicillanic acid (6-APA).
-
Acidification and Hydrolysis:
-
Phase Separation:
-
Allow the mixture to settle and separate into aqueous and organic layers. The ampicillin hydrochloride salt will be in the aqueous phase.
-
Separate the aqueous layer from the organic layer.
-
-
Washing the Aqueous Phase:
-
Wash the aqueous layer with a water-insoluble organic solvent such as ethyl acetate or methyl isobutyl ketone to remove remaining organic impurities.[1]
-
Typically, use a volume of organic solvent that is 25-50% of the aqueous phase volume.
-
Gently agitate the mixture in a separatory funnel and then allow the layers to separate.
-
Discard the organic layer. Repeat the wash if necessary.
-
-
Back-Extraction of Organic Phase (Optional):
-
To maximize yield, the separated organic layer from step 2 can be re-extracted with a small volume of acidic water (pH 1.5-2.0) to recover any dissolved product.
-
Combine this aqueous extract with the main aqueous phase.
-
Crystallization
Crystallization is a highly effective method for purifying solid compounds. For amphoteric molecules like ampicillin and amoxicillin, crystallization can be induced by adjusting the pH of the aqueous solution to the isoelectric point, where the solubility is at a minimum.[3] Solvent-antisolvent crystallization is also a common practice.
Experimental Protocol: Crystallization of Amoxicillin Trihydrate
This protocol details the purification of amoxicillin by pH-induced crystallization from an aqueous solution.[4][5][6]
-
Preparation of the Solution:
-
Start with the aqueous solution containing amoxicillin hydrochloride from the extraction step.
-
Filter the solution to remove any particulate matter.[4]
-
-
pH Adjustment for Crystallization:
-
Crystal Maturation:
-
Stir the resulting slurry at a low temperature (0-5 °C) for several hours to overnight to allow for complete crystallization and crystal growth.[1]
-
-
Filtration and Washing:
-
Drying:
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related analogues, preparative HPLC is the method of choice. This technique offers high resolution and is scalable.[7][8][9][10]
Experimental Protocol: General Preparative HPLC for β-Lactam Antibiotics
This is a general protocol that can be adapted for the purification of various β-lactam antibiotics.
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact gradient and composition will need to be optimized for the specific compound.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (typically around 220-280 nm).
-
Flow Rate: The flow rate is scaled according to the column diameter.
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the gradient program to separate the components.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
If a non-volatile buffer was used, desalting may be necessary, for example, by solid-phase extraction or another round of HPLC with a volatile buffer system.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Quantitative Data Summary
The following tables summarize typical yield and purity data obtained from the purification of ampicillin and amoxicillin synthesized using this compound methodologies as reported in the literature.
Table 1: Purification of Ampicillin
| Purification Step | Product Form | Yield | Purity/Assay | Reference |
| Crystallization | Ampicillin (anhydrous) | 77% (overall from 6-APA) | 1011 mcg/mg (iodometric) | [1] |
| Crystallization | Ampicillin (anhydrous) | 75% (overall from 6-APA) | 999 mcg/mg (iodometric) | [1] |
| Crystallization | Ampicillin β-naphthalenesulfonate | 89% (of theory) | - | [1] |
| Enzymatic Synthesis & Precipitation | Ampicillin | 93.5% | 99% | [12] |
Table 2: Purification of Amoxicillin
| Purification Step | Product Form | Yield | Purity/Assay | Reference |
| Crystallization | Amoxicillin Trihydrate | 83% (of theory) | 855 mcg/mg (iodometric) | [1] |
| Crystallization | Amoxicillin Trihydrate | 79% (of theory) | 828 mcg/mg (iodometric) | [1] |
| Enzymatic Synthesis & Precipitation | Amoxicillin | 94.6% | 99% | [12] |
Table 3: Recovery of β-Lactam Antibiotics using various extraction methods from different matrices
| Extraction Method | Analyte | Matrix | Recovery Rate | Reference |
| Liquid-Liquid Extraction | Ampicillin, Amoxicillin, Penicillin G | Chicken Muscle | 71.6% - 90.7% | [13] |
| Solid-Phase Extraction | Ampicillin, Amoxicillin, etc. | Pig Urine & Muscle | - | [13] |
| Liquid-Liquid Extraction | 6 β-lactams | Bovine Milk | - | [11] |
| Dispersive Solid-Phase Extraction | Amoxicillin, Ampicillin, etc. | Bovine Kidney Tissue | >70% | [14] |
Conclusion
The purification of products synthesized using this compound, particularly β-lactam antibiotics, is a multi-step process that typically involves a combination of extraction and crystallization. Liquid-liquid extraction is effective for the initial separation of the desired product from the bulk of organic impurities. Subsequent crystallization by pH adjustment is a powerful technique for achieving high purity and isolating the final product in a stable, crystalline form. For applications requiring the highest purity or for the separation of complex mixtures, preparative HPLC provides a robust and scalable solution. The choice of the optimal purification strategy will be dictated by the specific requirements of the final product and the economic considerations of the process. Careful optimization of each step is critical to maximize both yield and purity.
References
- 1. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. CN100384854C - A kind of preparation method of ampicillin sodium - Google Patents [patents.google.com]
- 3. bia.si [bia.si]
- 4. benchchem.com [benchchem.com]
- 5. CN1583756A - Preparing method for amoxicillin by solvent crystallization - Google Patents [patents.google.com]
- 6. CN111518119A - Continuous amoxicillin crystallization process - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. ijcpa.in [ijcpa.in]
- 11. β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Dane Salt Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Dane Salt derivatives. This compound, a potassium salt of D-(-)-α-(3-ethoxycarbonyl-2-methyl-isocrotonylamino)-phenylacetic acid, and its derivatives are crucial intermediates in the semi-synthetic production of β-lactam antibiotics, such as ampicillin and amoxicillin.[1][2] Thorough characterization of these intermediates is essential to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API).
This document outlines the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of this compound derivatives.[3][4][5][6][7][8] Both ¹H and ¹³C NMR are instrumental in confirming the chemical structure, identifying impurities, and quantifying the material.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the structural integrity and assess the purity of this compound derivatives.
Materials:
-
This compound derivative sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., maleic acid, TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6 mL of a suitable deuterated solvent in a clean, dry vial. For quantitative NMR (qNMR), also add a precisely weighed amount of an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (typically requires a longer acquisition time).
-
For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
For qNMR, compare the integral of a characteristic analyte peak to the integral of the internal standard peak to determine the purity or concentration.
-
Data Presentation: Expected NMR Data for a Hypothetical this compound Derivative
| Parameter | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Chemical Shifts (δ, ppm) | 7.20-7.40 (m, 5H, Ar-H), 5.50 (d, 1H, α-CH), 4.10 (q, 2H, OCH₂CH₃), 2.10 (s, 3H, C=C-CH₃), 1.90 (s, 1H, NH), 1.20 (t, 3H, OCH₂CH₃) | 172.5 (C=O, acid), 168.0 (C=O, ester), 165.0 (C=O, amide), 140.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 95.0 (C=C-N), 60.0 (OCH₂CH₃), 58.0 (α-CH), 20.5 (C=C-CH₃), 14.5 (OCH₂CH₃) |
| Coupling Constants (J, Hz) | J(α-CH, NH) = 8.0 Hz, J(OCH₂, CH₃) = 7.1 Hz | - |
| Purity (qNMR) | >99.0% (using maleic acid as internal standard) | - |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound derivatives and to gain structural information through fragmentation analysis.[9][10][11][12] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound derivatives.
Materials:
-
This compound derivative sample
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) for enhancing ionization
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approx. 10-100 µg/mL) in an appropriate HPLC-grade solvent. A small amount of formic acid or ammonium hydroxide can be added to aid ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Set the mass analyzer to scan over a relevant m/z range.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
For structural analysis, perform tandem MS (MS/MS) experiments by selecting the parent ion and inducing fragmentation.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the parent ion from the spectrum.
-
Use the accurate mass measurement from HRMS to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the derivative.
-
Data Presentation: Expected MS Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Ionization Mode | ESI-Negative |
| [M-K]⁻ Calculated (C₁₄H₁₆NO₄) | 262.1079 m/z |
| [M-K]⁻ Observed (HRMS) | 262.1082 m/z |
| Mass Error | 1.1 ppm |
| Major MS/MS Fragments | m/z 218.0 (loss of CO₂), m/z 149.0 (phenylglycine fragment) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound derivatives and for quantifying impurities.[13][14][15][16] A stability-indicating HPLC method can also be developed to monitor the degradation of the derivative under various stress conditions.[17][18][19][20][21]
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
Objective: To determine the purity of this compound derivatives and quantify any related impurities.
Materials:
-
This compound derivative sample
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., potassium phosphate)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in the desired ratio. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound derivative reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to the this compound derivative based on the retention time of the standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor. For more accurate quantification, a reference standard for each impurity is required.
-
Data Presentation: HPLC Purity Data for a Hypothetical this compound Derivative
| Peak # | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Impurity A (Starting Material) |
| 2 | 4.8 | 99.70 | This compound Derivative |
| 3 | 6.2 | 0.10 | Impurity B (By-product) |
| 4 | 8.1 | 0.05 | Impurity C (Degradant) |
| Total | 100.0 |
X-ray Crystallography
For this compound derivatives that are crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing.[22][23] Powder X-ray diffraction (PXRD) can be used to characterize the solid-state form and crystallinity.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To definitively determine the molecular structure of a crystalline this compound derivative.
Materials:
-
High-quality single crystal of the this compound derivative (typically > 0.1 mm in all dimensions)
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow suitable single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a single crystal on the goniometer head of the diffractometer.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Data Presentation: Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆KNO₄ |
| Formula Weight | 301.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |
| Volume | 1290 ų |
| Z | 4 |
| Density (calculated) | 1.55 g/cm³ |
| Final R-factor | R₁ = 0.045 |
Visualizations
Experimental Workflow for Characterization
Caption: General Experimental Workflow for the Characterization of this compound Derivatives.
Logical Relationship of Analytical Techniques
References
- 1. apicule.com [apicule.com]
- 2. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. scholarship.depauw.edu [scholarship.depauw.edu]
- 16. ijrpc.com [ijrpc.com]
- 17. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. japsonline.com [japsonline.com]
- 21. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. greeley.org [greeley.org]
Troubleshooting & Optimization
Technical Support Center: Ampicillin Synthesis with Dane Salt
Welcome to the technical support center for ampicillin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ampicillin using the Dane Salt method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process, providing potential causes and solutions in a direct question-and-answer format.
Q1: My overall ampicillin yield is significantly lower than the expected >75%. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors throughout the synthetic pathway. Consider the following:
-
Reactant Quality: The purity of your starting materials, particularly the this compound and 6-aminopenicillanic acid (6-APA), is critical. Impurities in the this compound can lead to inefficient formation of the mixed anhydride and subsequent side reactions.
-
Moisture Control: The reaction, especially the formation of the mixed anhydride, is highly sensitive to water. Ensure all solvents are anhydrous and glassware is thoroughly dried to prevent premature hydrolysis of reactive intermediates.
-
Temperature Management: Precise temperature control is crucial. The acylation step requires very low temperatures (e.g., -20°C to -35°C) to ensure the stability of the mixed anhydride and minimize side reactions.[1]
-
pH Control: During the final hydrolysis step to remove the Dane protecting group, the pH must be carefully controlled. A pH of 1.5 to 2.5 is typically used to selectively cleave the enamine while minimizing the degradation of the ampicillin product.[2]
-
Inefficient Isolation: Product loss can occur during precipitation and washing. Ensure the pH for precipitation is at the isoelectric point of ampicillin (around pH 5) to maximize recovery.[2]
Q2: The reaction appears to fail or stall during the acylation of 6-APA. What should I investigate?
A2: Failure at the acylation stage often points to a problem with the mixed anhydride intermediate.
-
Verify Mixed Anhydride Formation: This is the most critical step. The reaction between the this compound and an activating agent like ethyl chloroformate or pivaloyl chloride must be performed at very low temperatures (-20°C to -30°C) to form the reactive mixed anhydride.[1][3] Any deviation can cause the intermediate to decompose.
-
Check Reagent Stoichiometry: An incorrect molar ratio of the activating agent to the this compound can result in incomplete conversion. It is preferable to use the mixed anhydride in an amount of at least 0.8 equivalents based on the 6-APA derivative.[1]
-
6-APA Solubility: 6-APA has poor solubility in many organic solvents. To improve this, a silylating agent (e.g., dimethyldichlorosilane or trimethylchlorosilane) can be used to protect the carboxylic acid group, which enhances its solubility and reactivity.[1]
Q3: My final product contains significant impurities. How can I improve its purity?
A3: Product impurity often results from side reactions or incomplete reactions.
-
Prevent β-Lactam Ring Cleavage: The β-lactam ring in penicillin structures is susceptible to cleavage under harsh pH or high-temperature conditions. Adhering to the recommended low temperatures and controlled pH ranges during hydrolysis is essential to maintain the integrity of the ampicillin molecule.[1]
-
Ensure Complete Hydrolysis of Protecting Group: If the hydrolysis step is incomplete, the N-protected ampicillin intermediate will remain, contaminating the final product. Ensure the pH is maintained at 1.5-2.5 for a sufficient duration (e.g., 15-30 minutes) to completely remove the Dane protecting group.[1][2]
-
Optimize Crystallization: The final crystallization step is a key purification stage. Cooling the solution slowly and adjusting the pH carefully to the isoelectric point can significantly improve the purity of the precipitated ampicillin trihydrate.[4] Common impurities from the synthesis include D-(-)-α-phenylglycine and unreacted 6-aminopenicillanic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the this compound method for ampicillin synthesis?
A1: The this compound method is a chemical synthesis route that involves protecting the amino group of D-(-)-phenylglycine by reacting it with a β-ketoester (like ethyl acetoacetate) to form a stable, crystalline enamine known as a this compound.[2] This protected amino acid is then activated, typically by forming a mixed anhydride. This reactive intermediate is subsequently used to acylate the amino group of 6-aminopenicillanic acid (6-APA). The final step is a mild acidic hydrolysis to remove the protecting group, yielding ampicillin.[1][2]
Q2: What are the typical yields that can be achieved with this method?
A2: Under optimized conditions, the this compound method can produce high yields of ampicillin. Reported overall yields based on 6-APA often range from 75% to 89%.[1] Some processes for preparing the this compound itself report initial yields of 75-80%, with total recovery after processing the mother liquor reaching 90-92%.[6]
Q3: How does the choice of this compound affect the synthesis yield?
A3: The structure of the this compound has a significant impact on the final yield. It has been demonstrated that using Dane salts with electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), as part of the β-ketoamide structure greatly enhances the yield of the final α-aminopenicillin product compared to those with electron-donating groups.[1]
Q4: What is the purpose of using a silylating agent in some protocols?
A4: A silylating agent, such as trimethylchlorosilane or dimethyldichlorosilane, is used to protect the carboxylic acid group of 6-APA.[1] This process, known as silylation, converts the carboxylic acid into a silyl ester. This modification increases the solubility of the 6-APA derivative in the non-polar organic solvents used for the acylation reaction and can lead to higher yields.[1]
Q5: Why is strict temperature control so critical throughout the process?
A5: Temperature control is paramount for two main reasons. First, the mixed anhydride intermediate formed from the this compound is thermally unstable and will decompose at higher temperatures, preventing the desired acylation of 6-APA. Protocols specify temperatures between -20°C and -35°C for this step.[1][3] Second, the β-lactam ring of the penicillin core is sensitive to heat, and higher temperatures can lead to degradation and a subsequent loss of product.
Data Presentation
Table 1: Reported Ampicillin Yields with Different Reagents
| This compound Type | Silylating Agent | Overall Yield (based on 6-APA) | Reference |
| Amide-type | Trimethylchlorosilane | 77% | [1] |
| Amide-type | None specified | 75% | [1] |
| Amide-type | Dimethyldichlorosilane | 79% | [1] |
| Amide-type (p-hydroxy) | Dimethyldichlorosilane | 80% | [1] |
Table 2: Key Reaction Parameters for Ampicillin Synthesis
| Synthesis Step | Parameter | Recommended Value | Purpose |
| This compound Formation | Temperature | 60 - 90 °C (Reflux) | Drive the condensation reaction.[6] |
| Mixed Anhydride Formation | Temperature | -20 °C to -35 °C | Ensure stability of the reactive intermediate.[1][3] |
| Acylation | Temperature | -20 °C to -35 °C | Maximize reaction efficiency and minimize side reactions.[1] |
| Hydrolysis (Deprotection) | pH | 1.5 - 2.5 | Selectively remove the protecting group without degrading the product.[1][2] |
| Product Precipitation | pH | ~5.0 | Isolate the product at its isoelectric point for maximum recovery.[2] |
Experimental Protocols
Protocol 1: Preparation of D-Phenylglycine Dane Potassium Salt
This protocol is adapted from methodologies described for amino acid this compound preparation.[6]
-
Dissolve D-phenylglycine in a mixed solvent of isopropanol and an aromatic hydrocarbon (e.g., toluene).
-
Add an equimolar amount of potassium hydroxide.
-
Heat the mixture to 60-90°C and add 1.15 molar equivalents of methyl acetoacetate dropwise.
-
Reflux the mixture for 1-3 hours to drive the condensation reaction.
-
After the reaction, remove the solvent under reduced pressure.
-
The resulting solid is crystallized from a suitable solvent like isopropanol, filtered, washed, and dried to yield the D-phenylglycine Dane potassium salt.
Protocol 2: Synthesis of Ampicillin from this compound and 6-APA
This protocol is a generalized representation based on common steps in the this compound method.[1][2][3]
-
Silylation of 6-APA (Optional, Recommended): Suspend 6-APA in an anhydrous, inert solvent like dichloromethane. Add a tertiary amine (e.g., triethylamine) followed by a silylating agent (e.g., trimethylchlorosilane). Stir at a temperature between 15°C to 40°C until the 6-APA dissolves. Cool the resulting solution to the acylation temperature.
-
Mixed Anhydride Formation: In a separate reactor, suspend the this compound in anhydrous dichloromethane. Cool the slurry to between -20°C and -35°C. Slowly add an activating agent (e.g., ethyl chloroformate or pivaloyl chloride) while maintaining the low temperature. Allow the reaction to proceed for 30-60 minutes to form the mixed anhydride.
-
Acylation: Rapidly add the cooled, silylated 6-APA solution from step 1 to the mixed anhydride solution from step 2. Maintain the temperature at -20°C to -30°C and stir for 1 to 5 hours.
-
Hydrolysis and Isolation: Quench the reaction by adding cold water. Adjust the pH of the aqueous layer to 1.5 with a strong acid (e.g., HCl) and stir for 15-30 minutes at low temperature (0-5°C) to hydrolyze the enamine protecting group.
-
Separate the aqueous and organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of ampicillin (~pH 5.0) using a base (e.g., triethylamine or ammonia) to precipitate the ampicillin trihydrate.
-
Filter the crystalline product, wash with cold water and a solvent like isopropanol, and dry under vacuum.
Visualizations
Caption: General workflow for ampicillin synthesis using the this compound method.
Caption: Troubleshooting logic for low yield in ampicillin synthesis.
References
- 1. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. CN100384854C - A kind of preparation method of ampicillin sodium - Google Patents [patents.google.com]
- 3. CN104644629A - Ampicillin sodium sulbactam sodium preparation for injection and preparation method thereof - Google Patents [patents.google.com]
- 4. CN103937866A - Improved preparation method of ampicillin - Google Patents [patents.google.com]
- 5. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
Common side reactions with Dane Salt and how to avoid them
Technical Support Center: Dane Salt
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the novel serine/threonine kinase, Kinase X (KIX). KIX is a critical downstream effector in the Growth Factor Receptor (GFR) signaling cascade, playing a significant role in cellular proliferation and differentiation. By binding to the ATP pocket of the KIX catalytic domain, this compound prevents the phosphorylation of its downstream targets, effectively attenuating the signaling pathway.
Q2: What are the most common side reactions observed with this compound in cell culture experiments?
The most common side reactions are related to off-target effects on closely related kinases and unintended impacts on cellular metabolism at higher concentrations. These can manifest as decreased cell viability, morphological changes, and altered expression of non-target proteins.
Q3: How can I confirm that this compound is active in my experimental system?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of a known downstream target of KIX, such as the transcription factor Substrate Y (SUBY). A significant decrease in phosphorylated SUBY (p-SUBY) levels upon treatment with this compound, without a corresponding change in total SUBY, indicates target engagement.
Q4: What is the recommended concentration range for in vitro studies?
For most cell lines, the effective concentration (EC50) of this compound for KIX inhibition is between 100 nM and 500 nM. We recommend performing a dose-response curve starting from 10 nM to 10 µM to determine the optimal concentration for your specific cell type and experimental endpoint.
Troubleshooting Guide
Issue 1: No observable effect of this compound on the target pathway.
-
Possible Cause 1: Inactive Compound: this compound is light-sensitive and may degrade if not stored properly. Ensure it is stored at -20°C and protected from light.
-
Troubleshooting Step 1: Use a fresh, validated lot of this compound.
-
Possible Cause 2: Low Expression of Kinase X: The cell line you are using may not express sufficient levels of the target kinase, KIX.
-
Troubleshooting Step 2: Confirm KIX expression in your cell line via Western blot or qPCR.
-
Possible Cause 3: Incorrect Assay Conditions: The experimental conditions (e.g., serum concentration in media) may be interfering with this compound activity.
-
Troubleshooting Step 3: Perform experiments in reduced-serum media, as high concentrations of growth factors can constitutively activate parallel signaling pathways.
Caption: Troubleshooting decision tree for lack of this compound effect.
Issue 2: High levels of cytotoxicity or off-target effects observed.
-
Possible Cause 1: Concentration Too High: Exceeding the optimal concentration range can lead to inhibition of other kinases and induce cellular stress.
-
Troubleshooting Step 1: Perform a dose-response curve to identify the lowest effective concentration that achieves target inhibition without significant cytotoxicity.
-
Possible Cause 2: Long Exposure Time: Continuous exposure to this compound may be toxic to some cell lines.
-
Troubleshooting Step 2: Conduct a time-course experiment to determine the minimal exposure time required to observe the desired effect.
-
Possible Cause 3: Cell Line Sensitivity: Certain cell lines may be inherently more sensitive to the inhibition of the KIX pathway or off-target effects.
-
Troubleshooting Step 3: Consider using a different cell line or engineering a KIX-knockout line as a negative control to confirm that the observed cytotoxicity is on-target.
Data on Common Side Reactions
The following table summarizes the incidence of common side reactions observed in a panel of five standard cell lines (e.g., HeLa, A549, MCF7) after 24 hours of treatment with this compound.
| Concentration | >25% Reduction in Viability (MTT Assay) | Morphological Changes (Microscopy) | >2-fold change in Off-Target Marker (p-SRC) |
| 100 nM | 2% | 0% | 1% |
| 500 nM | 5% | 3% | 8% |
| 1 µM | 15% | 10% | 22% |
| 5 µM | 45% | 38% | 55% |
| 10 µM | 80% | 75% | 85% |
Experimental Protocols & Signaling Pathways
Protocol: Western Blot for KIX Target Inhibition
This protocol describes the steps to verify the inhibition of KIX by measuring the phosphorylation of its downstream target, SUBY.
Caption: Workflow for verifying this compound target engagement via Western Blot.
Methodology:
-
Cell Culture: Plate cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight.
-
Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling.
-
Treatment: Pretreat cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) or a DMSO vehicle control for 2 hours.
-
Stimulation: Stimulate the GFR pathway by adding a specific growth factor (e.g., 50 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SUBY and total SUBY. A loading control like GAPDH should also be used.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway of this compound Action
This diagram illustrates the GFR signaling cascade and the specific point of inhibition by this compound.
Caption: this compound inhibits Kinase X in the GFR signaling pathway.
Technical Support Center: Troubleshooting Low Conversion Rates in Dane Salt Acylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing Dane Salt acylation reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound acylation and what is its primary application?
This compound acylation is a crucial chemical process used in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin and amoxicillin.[1] The reaction involves the acylation of a β-lactam core, typically 6-aminopenicillanic acid (6-APA), with a this compound derivative of an amino acid. The this compound serves to protect the amino group of the amino acid during the acylation process.
Q2: What is the general workflow for a this compound acylation reaction?
The process typically involves three main stages:
-
Protection of 6-APA: The carboxylic acid group of 6-aminopenicillanic acid (6-APA) is protected, often through silylation, to prevent unwanted side reactions.
-
Mixed Anhydride Formation: The this compound is reacted with an activating agent, such as an alkyl chloroformate, to form a mixed anhydride.
-
Acylation: The protected 6-APA is then acylated with the mixed anhydride. This is followed by hydrolysis to remove the protecting groups and yield the final antibiotic.[1]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common challenge in this compound acylation. The following sections address potential causes and provide actionable solutions.
Problem: Low or No Product Formation
Q3: My reaction is showing very low or no conversion to the desired product. What are the most likely causes?
Several factors can contribute to a failed or low-yielding reaction. These can be broadly categorized into issues with reagents, reaction conditions, and the formation of side reactions. A systematic approach to troubleshooting is recommended.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low conversion.
Detailed Troubleshooting Q&A
Q4: How does the quality of the this compound affect the reaction?
The purity of the this compound is critical. Impurities can interfere with the formation of the mixed anhydride, leading to lower yields.
-
Solution: Ensure the this compound is of high purity and properly stored. If preparing the this compound in-house, verify its identity and purity using appropriate analytical techniques (e.g., NMR, HPLC).
Q5: What are the optimal temperature conditions for the reaction?
Temperature control is crucial at two key stages:
-
Mixed Anhydride Formation: This step is typically carried out at low temperatures, around -20°C to -30°C.[1] Higher temperatures can lead to the decomposition of the mixed anhydride.
-
Acylation Step: The acylation of the silylated 6-APA is also performed at low temperatures, generally between -20°C and -35°C.[1]
-
Solution: Carefully monitor and control the temperature at each stage of the reaction using a suitable cooling bath.
Q6: Why is the protection of 6-APA necessary, and what happens if it's incomplete?
Protecting the carboxylic acid group of 6-APA, typically via silylation, is essential to prevent side reactions, most notably the cleavage of the β-lactam ring.[1] Incomplete silylation will leave the carboxylic acid group exposed, which can lead to the formation of undesired byproducts and a significant reduction in the yield of the target antibiotic.
-
Solution: Use an appropriate silylating agent and ensure the silylation reaction goes to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, NMR).
Q7: What is the optimal molar ratio of reactants?
The stoichiometry of the reactants plays a significant role in the reaction outcome.
-
Mixed Anhydride to 6-APA Derivative: The molar ratio of the mixed anhydride to the 6-APA derivative should be carefully controlled, typically in the range of 0.8 to 1.2 equivalents.[1]
-
Silylating Agent: The amount of silylating agent should be sufficient to ensure complete protection of the 6-APA. For trialkylchlorosilanes, 1 to 3 equivalents are often used, while for dialkyldichlorosilanes, 0.5 to 1 equivalent is typical.
-
Solution: Accurately measure and control the molar ratios of all reactants.
Q8: What are the most common side reactions, and how can they be minimized?
The primary side reaction of concern is the cleavage of the β-lactam ring of the 6-APA molecule, which deactivates it. This can be exacerbated by the presence of moisture or inappropriate pH levels. Hydrolysis of the mixed anhydride intermediate is another potential issue.
-
Minimizing β-Lactam Ring Cleavage:
-
Ensure the complete protection of the 6-APA carboxylic acid group.
-
Maintain anhydrous reaction conditions.
-
Control the reaction temperature.
-
-
Preventing Hydrolysis of Mixed Anhydride:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Logic for Side Reactions
Caption: Logic for identifying and mitigating side reactions.
Data Presentation
The following table summarizes the impact of different silylating agents on the overall yield of ampicillin, as derived from experimental examples in patent literature.
| Silylating Agent | Molar Equivalents | Overall Yield of Ampicillin | Reference |
| Trimethylchlorosilane | ~2.5 | ~75-77% | [1] |
| Dimethyldichlorosilane | ~0.8 | ~79-80% | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the this compound acylation of 6-APA, based on procedures described in the literature.[1]
Materials:
-
6-Aminopenicillanic Acid (6-APA)
-
This compound (e.g., Sodium D-2-(4-hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine)
-
Silylating Agent (e.g., Trimethylchlorosilane or Dimethyldichlorosilane)
-
Triethylamine
-
Alkyl Chloroformate (e.g., Ethyl Chloroformate)
-
Anhydrous Methylene Chloride
-
Anhydrous N-methylmorpholine (catalyst)
-
Hydrochloric Acid (for hydrolysis)
-
Water
Procedure:
Part 1: Silylation of 6-APA
-
To a stirred suspension of 6-APA in anhydrous methylene chloride, add triethylamine.
-
Cool the mixture to the appropriate temperature for silylation (typically between 15°C and 40°C).
-
Slowly add the silylating agent (e.g., trimethylchlorosilane) while maintaining the temperature.
-
Stir the mixture for a specified time to ensure complete silylation.
Part 2: Mixed Anhydride Formation
-
In a separate reaction vessel, dissolve the this compound in a mixture of anhydrous methylene chloride and N-methylmorpholine.
-
Cool this mixture to between -20°C and -30°C.
-
Add the alkyl chloroformate (e.g., ethyl chloroformate) to the cooled this compound solution.
-
Stir the mixture at this low temperature for approximately 1 hour to form the mixed anhydride.
Part 3: Acylation
-
Cool the silylated 6-APA solution from Part 1 to between -20°C and -35°C.
-
Rapidly add the cooled mixed anhydride solution from Part 2 to the silylated 6-APA solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for 0.5 to 5 hours.
Part 4: Hydrolysis and Product Isolation
-
After the acylation is complete, add water to the reaction mixture to hydrolyze the silyl ester and the enamine protecting group.
-
Adjust the pH of the aqueous layer with hydrochloric acid to facilitate the removal of the protecting group.
-
Separate the aqueous and organic layers.
-
The desired product in the aqueous layer can be isolated by crystallization, typically by adjusting the pH.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound acylation.
References
Technical Support Center: Optimizing the Dane Salt Mixed Anhydride Method
Welcome to the technical support center for the Dane Salt mixed anhydride method. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the this compound mixed anhydride method? A: The this compound mixed anhydride method is a widely used technique in peptide synthesis for forming an amide (peptide) bond. It involves a two-step process:
-
Protection: The amino group of an amino acid is temporarily protected by reacting it with a β-dicarbonyl compound (like methyl acetoacetate) to form a stable enamine, known as a this compound. This protection is easily reversible under mild acidic conditions.[1]
-
Activation & Coupling: The carboxylic acid of the this compound is activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base to form a mixed anhydride. This highly reactive intermediate then rapidly couples with the amino group of another amino acid or peptide to form the desired peptide bond.[2][3]
Q2: What are the main advantages of using this method? A: The primary advantages of this method are its speed, cost-effectiveness, and the high yields it can produce.[2] The reagents, such as alkyl chloroformates, are inexpensive and readily available. The this compound protection strategy prevents the formation of urethane side products and minimizes racemization when optimized correctly.
Q3: Which alkyl chloroformate should I use? A: Isobutyl chloroformate (IBCF) is generally preferred over ethyl chloroformate.[4] It has been shown to give better yields and reduce certain side reactions due to its increased steric hindrance, which directs the nucleophilic attack to the correct carbonyl group of the mixed anhydride intermediate.[2][5]
Q4: Why is temperature control so critical in this reaction? A: Strict temperature control is essential for two main reasons:
-
Stability of the Mixed Anhydride: The mixed anhydride intermediate is thermally unstable. Allowing the temperature to rise can lead to its decomposition and disproportionation into symmetrical anhydrides, reducing the yield of the desired product.[6]
-
Minimizing Racemization: Higher temperatures significantly increase the rate of racemization, particularly when coupling peptide fragments. The formation of the mixed anhydride and the subsequent coupling should be carried out at low temperatures, typically between -20°C and -35°C.[5][7]
Troubleshooting Guide
This section addresses common problems encountered during the this compound mixed anhydride reaction.
Problem 1: Low Yield of the Final Peptide
Q: My reaction yield is consistently low. What factors should I investigate? A: Low yield is a common issue that can be traced to several factors. Here is a checklist of potential causes and solutions:
-
Sub-optimal Temperature: The mixed anhydride formation is highly temperature-sensitive.
-
Solution: Ensure the reaction mixture is maintained at a very low temperature, ideally between -20°C and -35°C, during the addition of the chloroformate and for the duration of the activation step.[7] Use a cryostat or an acetone/dry ice bath for reliable temperature control.
-
-
Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the chloroformate and the this compound (around 1.0 to 1.2 equivalents) relative to the amino component is used to drive the reaction to completion.[7]
-
-
Moisture Contamination: Water in the solvent or on the glassware will hydrolyze the highly reactive chloroformate and mixed anhydride intermediates, reducing the yield.[8]
-
Solution: Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The formation of unwanted by-products consumes the activated intermediate.
Problem 2: High Levels of Racemization
Q: I am observing significant racemization in my product. How can this be minimized? A: Racemization is a major risk, especially when coupling peptide fragments. The choice of base and solvent has the most significant impact.
-
Inappropriate Base: Strong, sterically unhindered bases can promote the formation of an oxazolone intermediate, which is a primary pathway for racemization.[5]
-
Solvent Effects: The polarity of the solvent can influence the rate of racemization.
-
Solution: Non-polar solvents like tetrahydrofuran (THF) are generally better than polar aprotic solvents like dimethylformamide (DMF) for the mixed anhydride formation step, as DMF can induce racemization.[5] If your starting material is only soluble in DMF, the mixed anhydride can be pre-formed in THF and the DMF solution of the nucleophile can be added subsequently.[5]
-
Problem 3: Formation of Urethane and Other Side Products
Q: My final product is contaminated with a significant urethane by-product. What causes this and how can I prevent it? A: Urethane by-products arise when the incoming nucleophile (the amino acid ester) attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. This is more common with sterically hindered amino acids.[10][11]
-
Cause: The choice of tertiary amine and solvent plays a crucial role. Triethylamine, particularly in dichloromethane, is known to promote urethane formation.[10]
-
Solution: The combination of N-methylpiperidine as the base and dichloromethane as the solvent has been shown to be effective at minimizing urethane by-products. N-methylmorpholine in THF is also a good alternative.[10] Using a sterically bulky chloroformate like isobutyl chloroformate also helps direct the attack to the correct carbonyl.
-
Problem 4: Incomplete Reaction with Sterically Hindered Amino Acids
Q: The coupling reaction is not going to completion, especially when I use bulky amino acids like Valine or Isoleucine. What can I do? A: Steric hindrance can significantly slow down the coupling reaction, leading to incomplete conversion or an increase in side reactions.[9][11]
-
Solution 1: Optimize Reaction Time and Temperature: While low temperature is crucial for activation, a slight increase in temperature (e.g., from -20°C to 0°C or room temperature) after the addition of the amino component can sometimes help drive the coupling to completion. This must be done cautiously as it can increase the risk of side reactions.[9]
-
Solution 2: Double Coupling: After the initial coupling reaction time, you can wash the reaction and repeat the coupling step with a fresh batch of the mixed anhydride.[9]
-
Solution 3: Capping: If a small amount of the starting amine remains unreacted after double coupling, it is best to "cap" it to prevent the formation of deletion-sequence impurities in subsequent steps. This is done by adding a highly reactive acylating agent like acetic anhydride.[12]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data from literature to guide reagent selection.
Table 1: Effect of Tertiary Amine and Solvent on Racemization (Data synthesized from studies on mixed anhydride methods[5][10])
| Tertiary Amine (Base) | Solvent | Racemization Level | Recommendation |
| Triethylamine (TEA) | THF | Moderate to High | Not Recommended |
| Triethylamine (TEA) | Dichloromethane | High | Avoid |
| N-Methylmorpholine (NMM) | THF / Ethyl Acetate | Very Low | Highly Recommended |
| N-Methylmorpholine (NMM) | DMF | Moderate | Use with caution |
| N-Methylpiperidine | Dichloromethane | Low | Recommended |
| Trimethylamine | THF | None Detected | Effective, but can be difficult to handle |
Table 2: Influence of Chloroformate on Yield and Side Reactions (Data synthesized from literature[4][5][11])
| Alkyl Chloroformate | Typical Yield | Urethane Side Product Formation | Recommendation |
| Ethyl Chloroformate | Good | More prevalent | Acceptable, but less optimal |
| Isobutyl Chloroformate (IBCF) | Excellent | Minimized | Highly Recommended |
| Menthyl Chloroformate | Good | Low | Reduces racemization but is more expensive[10] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using the this compound Mixed Anhydride Method
-
Preparation:
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents for all steps.
-
-
Mixed Anhydride Formation:
-
Dissolve the N-protected amino acid this compound (1.05 eq.) in anhydrous THF.
-
Cool the solution to -25°C using a cryostat or a dry ice/acetone bath.
-
Add N-methylmorpholine (NMM) (1.0 eq.) and stir for 1 minute.
-
Slowly add isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature does not rise above -20°C.
-
Stir the reaction mixture at -20°C to -25°C for 5-10 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, prepare a cooled solution of the amino acid ester hydrochloride (1.0 eq.) and NMM (1.0 eq.) in anhydrous THF or DMF.
-
Add the cooled amino acid ester solution to the pre-formed mixed anhydride solution.
-
Allow the reaction to stir at -20°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction for the disappearance of the amino component using TLC or the Kaiser test (see Protocol 2).
-
Once complete, filter off any salts (e.g., NMM·HCl).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected peptide.
-
-
Deprotection:
-
The this compound protecting group is removed by gentle hydrolysis at a pH of approximately 2, which regenerates the free amine of the newly added amino acid.
-
Protocol 2: Kaiser Test to Monitor for Free Primary Amines
The Kaiser test is a colorimetric method to detect the presence of unreacted primary amines. A positive result (blue color) indicates an incomplete coupling reaction.[9]
-
Sample Preparation: Collect a small sample of resin beads or a drop of the reaction mixture on a glass slide and wash thoroughly with DMF to remove any residual base.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
-
Heating: Heat the sample at 110-120°C for 5 minutes.
-
Observation:
-
Blue solution/beads: Positive result (free primary amines are present). The coupling is incomplete.
-
Yellow/Colorless solution/beads: Negative result (no free primary amines). The coupling is complete.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting process.
Caption: General workflow for the this compound mixed anhydride method.
References
- 1. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 7. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Stability issues of Dane Salt under different pH conditions
This technical support center provides guidance on the stability of Dane Salt under various pH conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide & FAQs
Q1: My this compound solution appears to be degrading over time, especially at acidic pH. What is happening?
A1: this compound, which is an enamine derivative of D-phenylglycine, is susceptible to hydrolysis, particularly in acidic aqueous solutions. The enamine functional group can react with water, leading to the cleavage of the molecule back to its original starting materials: D-phenylglycine and a β-keto ester or amide. This degradation is often accelerated at lower pH values.
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for this compound is hydrolysis. This results in the formation of D-phenylglycine and the corresponding β-keto compound (e.g., ethyl acetoacetate if the ethyl ester this compound is used).
Q3: I have observed a loss of potency of my this compound in a neutral or slightly alkaline solution. Is this expected?
A3: While the rate of hydrolysis is generally fastest in acidic conditions, degradation can also occur at neutral and alkaline pH, albeit typically at a slower rate. The stability of enamines is pH-dependent, with the maximum rate of hydrolysis often observed in the weakly acidic range (around pH 4-5).[1][2] In neutral and basic solutions, the rate-limiting step of hydrolysis can be the protonation of the alpha-carbon or the attack of water/hydroxide ions.[1]
Q4: Can I heat my this compound solution to aid dissolution?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation pathways, even at a seemingly stable pH. It is advisable to dissolve this compound at room temperature whenever possible. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q5: How should I prepare and store solutions of this compound to minimize degradation?
A5: To minimize degradation, it is recommended to prepare fresh solutions of this compound immediately before use. If storage is necessary, solutions should be kept at a low temperature (2-8 °C) and protected from light. The pH of the solution should be maintained in the neutral to slightly alkaline range if possible, as highly acidic conditions are most detrimental to its stability. The use of buffered solutions can help in maintaining a constant pH.
Q6: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to confirm degradation and identify the degradation products. The method should be capable of separating the intact this compound from its potential degradation products, D-phenylglycine and the β-keto compound. Comparing the chromatogram of a fresh sample to that of the suspect sample will reveal the presence of degradation products.
Quantitative Data on pH Stability
The precise rate of this compound degradation is highly dependent on the specific this compound derivative, buffer composition, and temperature. The following table provides a general overview of the expected stability profile. For specific quantitative data, it is essential to perform a forced degradation study as outlined in the experimental protocols section.
| pH Range | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| < 4 (Strongly Acidic) | Low | Acid-catalyzed hydrolysis of the enamine | D-phenylglycine, β-keto compound |
| 4 - 6 (Weakly Acidic) | Very Low | Rapid acid-catalyzed hydrolysis of the enamine | D-phenylglycine, β-keto compound |
| 6 - 8 (Neutral) | Moderate | Slow hydrolysis of the enamine | D-phenylglycine, β-keto compound |
| > 8 (Alkaline) | Moderate to Low | Base-assisted hydrolysis of the enamine and potentially the ester/amide | D-phenylglycine, β-keto compound, β-keto acid (from ester hydrolysis) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various pH conditions.
1. Objective: To identify the degradation products and understand the degradation pathways of this compound under acidic, neutral, and alkaline conditions.
2. Materials:
-
This compound (e.g., D(-)-Phenylglycine Ethyl Potassium this compound)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (e.g., pH 4.0, 7.0, 9.0)
-
HPLC grade water and acetonitrile
-
HPLC system with a UV detector
-
pH meter
3. Experimental Workflow:
Caption: Workflow for the forced degradation study of this compound.
4. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.
-
Neutral Hydrolysis: Use an aliquot of the stock solution in water or a neutral buffer (pH 7.0).
-
Alkaline Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M NaOH and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH, respectively.
-
-
Incubation: Incubate the prepared solutions at room temperature and at an elevated temperature (e.g., 40°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and alkaline samples with an appropriate amount of NaOH or HCl, respectively.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate this compound from D-phenylglycine and the corresponding β-keto compound.
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound under Acidic Conditions
The primary degradation pathway for this compound in an acidic environment is the hydrolysis of the enamine functional group.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Logical Relationship for Troubleshooting Stability Issues
This diagram illustrates a logical approach to troubleshooting stability problems with this compound.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Technical Support Center: Dane Salt Reaction Purification
Welcome to the technical support center for the purification of Dane Salt reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on obtaining high-purity this compound, a critical intermediate in the synthesis of β-lactam antibiotics.[1]
Frequently Asked Questions (FAQs)
Q1: What is a this compound and why is its purity important?
A1: A this compound is a protected form of an amino acid, commonly D(-)-phenylglycine, used in the synthesis of antibiotics like ampicillin and amoxicillin.[1] Its key function is to facilitate the acylation of the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ADCA) nucleus. High purity is crucial because impurities can lead to the formation of unwanted side products, reduce the overall yield, and complicate the purification of the final active pharmaceutical ingredient (API).
Q2: What are the most common impurities in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials such as the amino acid (e.g., D(-)-phenylglycine) and the β-ketoester (e.g., methyl acetoacetate), as well as side-products from condensation reactions.[2] Residual solvents and moisture can also be present and may interfere with subsequent steps.[2]
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation, and Perchloric Acid Titration to determine the salt content.[2] Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to check for specific chromophoric impurities.[2]
Q4: Is recrystallization the only method for purification?
A4: While recrystallization is the most widely used and often most effective method for purifying solid this compound, other techniques can be employed.[3][4] These include extractive workups to remove water-soluble or organic-soluble impurities before crystallization, and chromatography for very high purity requirements, although the latter is less common in large-scale production due to cost.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound reaction mixtures.
Issue 1: Low Yield of Isolated this compound
-
Potential Cause: Incomplete reaction, product loss during workup, or suboptimal crystallization conditions.[5][6]
-
Solution:
-
Verify Reaction Completion: Before workup, analyze a small sample of the reaction mixture by TLC or HPLC to ensure all starting materials have been consumed.
-
Optimize Extraction: If using an extractive workup, ensure the pH of the aqueous phase is optimized for the separation. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Refine Crystallization: Avoid using an excessive amount of solvent during recrystallization, as this will reduce recovery.[5] Ensure the solution is cooled slowly to promote the formation of pure crystals and allow sufficient time for complete crystallization.[3][4]
-
Issue 2: Product Fails to Crystallize
-
Potential Cause: The presence of significant impurities inhibiting crystal lattice formation, supersaturation has not been achieved, or the incorrect solvent system is being used.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound to initiate nucleation.[4]
-
Solvent Adjustment: If the product is too soluble, the solution may need to be concentrated by carefully evaporating some of the solvent. If a two-solvent system is used, slowly add the anti-solvent until persistent cloudiness is observed, then warm slightly to clarify before cooling.[7]
-
Pre-Purification: If impurities are the suspected cause, perform a preliminary purification step, such as an acid-base extraction, to remove the bulk of the contaminants before attempting recrystallization again.
-
Issue 3: Isolated this compound is Discolored or Oily
-
Potential Cause: Presence of colored organic impurities or residual solvent.
-
Solution:
-
Decolorize: During the recrystallization process, after the crude salt is dissolved in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[7]
-
Thorough Drying: Ensure the purified crystals are dried completely under vacuum to remove any residual solvent, which can cause the product to appear oily or gummy.
-
Washing: Gently wash the filtered crystals with a small amount of ice-cold, fresh solvent to rinse away impurities adhering to the crystal surface.[3]
-
Experimental Protocols & Data
Protocol 1: Recrystallization of this compound from Acetonitrile/Water
This protocol is a general guideline for purifying crude this compound where acetonitrile (ACN) is the primary solvent and water is the anti-solvent.
Methodology:
-
Place the crude this compound (e.g., 100 g) into a suitable Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of 90% aqueous acetonitrile (e.g., 1500 mL for 100 g of crude product) to the flask.[3]
-
Gently heat the mixture on a hot plate with stirring to approximately 70-85°C until all the solid dissolves completely. This may take up to 2 hours.[3] Be sure to add only the minimum volume of solvent required for full dissolution at high temperature.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Remove the heat source and allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small volume of ice-cold 70% aqueous acetonitrile to remove any remaining soluble impurities.[3]
-
Dry the crystals under vacuum at 40-50°C until a constant weight is achieved.
Data Presentation: Purification Method Comparison
The following table summarizes typical results from different purification strategies for a 100g batch of crude this compound.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Observation |
| Single Recrystallization | 85.2% | 98.5% | 75% | Effective for removing most impurities. |
| Double Recrystallization | 85.2% | 99.6% | 68% | Higher purity achieved at the cost of lower yield.[3] |
| Extraction then Recrystallization | 85.2% | 99.2% | 72% | Useful when significant water-soluble impurities are present. |
| Charcoal Treatment + Recrystallization | 85.2% (discolored) | 98.8% | 70% | Successfully removes color impurities. |
References
- 1. apicule.com [apicule.com]
- 2. CN101665443A - Method for preparing amino acid this compound - Google Patents [patents.google.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Hydrolysis of N-Protected Aminopenicillins
Welcome to the technical support center for the hydrolysis of N-protected aminopenicillins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the deprotection of aminopenicillins.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the enzymatic or chemical hydrolysis of N-protected aminopenicillins.
Enzymatic Hydrolysis Troubleshooting
Problem 1: Low or No Hydrolysis of the N-Protected Aminopenicillin
Possible Causes and Solutions:
-
Incorrect Enzyme: Ensure you are using the appropriate enzyme. Penicillin G Acylase (PGA) is commonly used for the hydrolysis of N-phenylacetyl protected aminopenicillins.[1][2][3] For other protecting groups, a different enzyme may be required.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It is recommended to use a fresh batch of enzyme or test the activity of the current batch with a standard substrate.
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. The optimal pH for most bacterial Penicillin G Acylases is around 7.5-8.0, and the optimal temperature is typically between 37°C and 50°C.[4][5][6]
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity. Phenylacetic acid, a by-product of the hydrolysis of penicillin G, is a known competitive inhibitor of PGA.[7] The substrate itself can also act as an inhibitor at high concentrations.
-
Immobilized Enzyme Issues: If using an immobilized enzyme, issues such as poor diffusion of the substrate to the active site or enzyme leaching can occur.[8][9] Consider using a different immobilization support or optimizing the reaction conditions to improve mass transfer.
Problem 2: Incomplete Hydrolysis and Low Yield of the Desired Aminopenicillin
Possible Causes and Solutions:
-
Reaction Equilibrium: The hydrolysis reaction is reversible. The accumulation of products (the aminopenicillin and the cleaved protecting group) can shift the equilibrium back towards the starting material. Consider in-situ product removal to drive the reaction forward.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the time required to achieve complete conversion. Immobilization of the enzyme can often improve its stability.[4][10]
-
Side Reactions: Undesired side reactions can consume the substrate or product, leading to lower yields. One common side reaction is the enzymatic hydrolysis of the desired aminopenicillin product itself.[2]
-
Insufficient Enzyme Concentration: The amount of enzyme may be insufficient to fully convert the substrate within a reasonable timeframe. Try increasing the enzyme loading.
Problem 3: Presence of Unexpected By-products
Possible Causes and Solutions:
-
Hydrolysis of the β-lactam Ring: The four-membered β-lactam ring is susceptible to hydrolysis under certain conditions, leading to inactive penicilloic acids. This is more common at non-optimal pH values.[11]
-
Enzyme Promiscuity: Penicillin G Acylase can sometimes catalyze other reactions, especially with structurally similar molecules present in the reaction mixture.
-
Chemical Degradation: The starting material or product may be chemically unstable under the reaction conditions, leading to degradation products.
Chemical Hydrolysis (Deprotection) Troubleshooting
Problem 1: Incomplete Removal of the N-Protecting Group (e.g., Boc)
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: For acid-labile protecting groups like Boc, the concentration and strength of the acid are critical. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[12][13] If deprotection is slow, a higher concentration of acid may be needed.
-
Reaction Time and Temperature: The deprotection reaction may require a longer reaction time or a slightly elevated temperature. However, harsh conditions can lead to the degradation of the aminopenicillin.
-
Scavengers: The carbocation generated during the removal of the Boc group can lead to side reactions. The use of scavengers can help to prevent these unwanted reactions.
Problem 2: Degradation of the Aminopenicillin Core
Possible Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids and high temperatures can lead to the degradation of the acid-sensitive β-lactam ring.[11] It is crucial to use the mildest conditions possible that still allow for efficient deprotection.
-
Presence of Water: Water can participate in the hydrolysis of the β-lactam ring, especially in the presence of acid. Ensure that anhydrous solvents and reagents are used if the aminopenicillin is particularly sensitive.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for hydrolyzing N-protected aminopenicillins?
A1: Penicillin G Acylase (PGA), particularly from E. coli, is the most commonly used and well-characterized enzyme for the hydrolysis of N-phenylacetyl protected aminopenicillins like Penicillin G to produce 6-aminopenicillanic acid (6-APA).[1][2][14] The substrate specificity of PGA is primarily determined by the acyl group.[14] For other N-protecting groups, different enzymes may be more suitable. There are also Penicillin V Acylases (PVA) and Ampicillin Acylases with different substrate preferences.[2][3]
Q2: What are the optimal conditions for enzymatic hydrolysis using Penicillin G Acylase?
A2: The optimal reaction conditions can vary depending on the source of the enzyme and whether it is free or immobilized. Generally, for E. coli PGA:
-
pH: The optimal pH is typically in the range of 7.5 to 8.0.[4][6]
-
Temperature: The optimal temperature is usually between 45°C and 50°C for immobilized PGA, which is often slightly higher than for the free enzyme.[4][10]
-
Buffer: Phosphate buffer is commonly used.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction.[11] This technique allows for the separation and quantification of the starting material, the product, and any by-products. A reversed-phase C18 column is typically used with a suitable mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution.
Q4: What are the main side reactions to be aware of during enzymatic hydrolysis?
A4: The two main side reactions are the hydrolysis of the desired aminopenicillin product and the hydrolysis of the acyl donor in synthesis reactions.[2] Both of these reactions are also catalyzed by Penicillin G Acylase. Additionally, the β-lactam ring can be susceptible to chemical hydrolysis, especially at non-optimal pH.
Q5: Is it better to use a free or immobilized enzyme?
A5: Immobilized enzymes offer several advantages over free enzymes, including enhanced stability (thermal and pH), easier separation from the reaction mixture, and reusability, which can significantly reduce the cost of the process.[4][8][9][10] However, immobilization can sometimes lead to a decrease in enzyme activity due to conformational changes or mass transfer limitations.[8]
Q6: What are the common methods for chemical deprotection of N-Boc aminopenicillins?
A6: The most common method for the deprotection of N-Boc protected amines is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[12][13] Other milder methods using Lewis acids or thermal deprotection have also been reported.[15][16]
Data Presentation
Table 1: Kinetic Parameters of Free and Immobilized Penicillin G Acylase (PGA)
| Parameter | Free PGA | Immobilized PGA | Reference |
| Optimal pH | 8.0 | 8.0 | [4][6] |
| Optimal Temperature (°C) | 45 | 50 | [4] |
| Vmax (μmol·min-1) | 0.7325 | 0.3727 | [4] |
| Km (mol·L-1) | 0.0227 | 0.0436 | [4] |
Table 2: Relative Rates of Deacylation of Various Penicillins by E. coli Penicillin Acylase
| Substrate | Relative Rate of Deacylation (%) | Reference |
| p-Hydroxybenzylpenicillin | 100 | [17] |
| Benzylpenicillin (Penicillin G) | 80 | [17] |
| dl-α-Hydroxybenzylpenicillin | 60 | [17] |
| 2-Furylmethylpenicillin | 40 | [17] |
| 2-Thienylmethylpenicillin | 30 | [17] |
| d-α-Aminobenzylpenicillin (Ampicillin) | 20 | [17] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of N-Phenylacetyl Ampicillin using Immobilized Penicillin G Acylase
-
Preparation of the Reaction Mixture:
-
Prepare a 100 mM phosphate buffer solution with a pH of 8.0.
-
Dissolve the N-phenylacetyl ampicillin substrate in the phosphate buffer to a final concentration of 50 mM.
-
-
Enzyme Addition:
-
Add the immobilized Penicillin G Acylase to the substrate solution. The optimal enzyme loading should be determined experimentally, but a starting point of 10% (w/w) of the substrate mass can be used.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 45°C with gentle agitation to ensure proper mixing.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot, for example, by adding an equal volume of acetonitrile or by adjusting the pH to an acidic value.
-
Analyze the sample by HPLC to determine the concentrations of the starting material and the product (ampicillin).
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.
-
The product can be isolated from the reaction mixture using standard purification techniques, such as crystallization or chromatography.
-
Protocol 2: Chemical Deprotection of N-Boc Ampicillin
-
Reaction Setup:
-
Dissolve the N-Boc ampicillin in a suitable anhydrous organic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
-
Addition of Deprotecting Agent:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of the deprotecting agent, for example, a 20% solution of trifluoroacetic acid (TFA) in DCM.
-
-
Reaction Conditions:
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization or chromatography.
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of N-protected aminopenicillin.
Caption: Troubleshooting logic for low yield in enzymatic hydrolysis.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on high-temperature production of bacterial penicillin acylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accesson.kr [accesson.kr]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. PenicillinAcylase [chem.uwec.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During Synthesis with Dane Salt
For researchers, scientists, and drug development professionals engaged in peptide synthesis, maintaining stereochemical integrity is paramount. Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, is a critical challenge that can lead to impurities, reduced biological activity, and difficulties in purification. This technical support center provides a comprehensive guide to utilizing Dane salt as a protecting group to minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and how does it prevent racemization?
A this compound is a reversible protecting group for the α-amino group of an amino acid, formed by the reaction of the amino acid with a β-dicarbonyl compound, such as methyl acetoacetate or acetylacetone. This reaction forms a stable enamine structure. The enamine's electron-withdrawing nature reduces the acidity of the α-proton of the amino acid, making it less susceptible to abstraction by bases, which is the primary cause of racemization through the oxazolone or direct enolization pathways.
Q2: What are the main advantages of using Dane salts over other protecting groups like Fmoc or Boc?
The primary advantage of using Dane salts is their potential for significant suppression of racemization, particularly for amino acids that are prone to epimerization like histidine and cysteine.[1] While comprehensive quantitative comparisons are not extensively published, the enamine protection strategy is designed to directly address the electronic factors that lead to racemization.
Q3: What are the key stages in a peptide synthesis workflow using a this compound?
A typical workflow involving a this compound for N-terminal protection includes the following key stages:
-
Synthesis of the this compound: The amino acid is first protected by reacting it with a β-dicarbonyl compound to form the corresponding this compound.
-
Coupling: The this compound-protected amino acid is then activated and coupled to the N-terminus of the growing peptide chain.
-
Deprotection (Cleavage): After coupling, the this compound protecting group is removed to liberate the free amine for the next coupling step.
-
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.
Q4: Which amino acids are most prone to racemization during peptide synthesis?
Histidine and cysteine are particularly susceptible to racemization.[1] Phenylglycine is another amino acid where racemization can be a significant issue.[2] The use of protecting groups like Dane salts is especially beneficial when incorporating these residues.
Q5: How can I detect and quantify racemization in my synthetic peptide?
Racemization can be detected and quantified using chiral analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying diastereomeric peptides.[3][4] Additionally, enzymatic digestion of the peptide followed by chiral gas chromatography-mass spectrometry (GC-MS) of the resulting amino acids can also be employed.[5][6]
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides solutions to potential problems when using Dane salts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric Hindrance: The bulky nature of the this compound protecting group may impede efficient coupling. | 1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for overcoming steric hindrance, such as HATU, HBTU, or COMU. 2. Increase Reaction Time and/or Temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 35-40°C) to drive the reaction to completion. 3. Double Coupling: After the initial coupling reaction, drain the reagents and perform a second coupling with a fresh solution of the activated this compound-protected amino acid. |
| Incomplete Deprotection (Cleavage) of the this compound | Inefficient Hydrolysis: The acidic conditions used for cleavage may not be sufficient for complete removal of the enamine protecting group. | 1. Optimize Cleavage Cocktail: While specific protocols for this compound cleavage in SPPS are not widely published, a common method for enamine hydrolysis is treatment with a dilute aqueous acid. Experiment with different concentrations of a mild acid (e.g., 1 M HCl) in the cleavage cocktail. The hydrolysis is typically rapid.[7] 2. Increase Cleavage Time: Extend the duration of the cleavage step to ensure complete hydrolysis. |
| Presence of Unexpected Side Products | Side Reactions of the Enamine: The enamine functionality might undergo side reactions under certain conditions. | 1. Control Reaction Conditions: Ensure that all reagents and solvents are anhydrous, as water can lead to premature hydrolysis of the this compound. 2. Optimize Base: If a base is used during coupling, select a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions. |
| Aggregation of the Growing Peptide Chain | Hydrophobic Interactions: The peptide sequence itself may be prone to aggregation on the solid support, hindering reagent access. | 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.[1] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[1] 3. Elevated Temperature: Perform the synthesis at an elevated temperature to reduce aggregation. |
Experimental Protocols
Protocol 1: Synthesis of D-Phenylglycine this compound (Potassium Salt)
This protocol is adapted from a general method for preparing amino acid Dane salts.[1]
Materials:
-
D-Phenylglycine
-
Potassium Hydroxide (KOH)
-
Methyl Acetoacetate
-
Methanol
-
Toluene
-
Isopropyl alcohol
Procedure:
-
Dissolve D-phenylglycine in a mixed solvent of toluene and methanol (e.g., 5:1 v/v).
-
Add an equimolar amount of potassium hydroxide to the solution.
-
Heat the mixture to 60-90°C and add 1.15 molar equivalents of methyl acetoacetate dropwise.
-
Reflux the reaction mixture for 1-3 hours.
-
During reflux, remove the azeotrope of toluene, methanol, and water using a Dean-Stark apparatus.
-
After the reaction is complete (monitored by the amount of water collected), cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Crystallize the resulting solid from isopropyl alcohol to obtain the D-phenylglycine this compound (potassium salt).
Protocol 2: General Coupling of a this compound-Protected Amino Acid in SPPS
This is a generalized protocol and may require optimization based on the specific amino acid and peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
DMF or NMP
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Activation: In a separate vessel, dissolve the this compound-protected amino acid and the coupling reagent (and additive like Oxyma if using DIC) in DMF or NMP. Add the base to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended or a double coupling can be performed.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 3: Deprotection (Cleavage) of the this compound
The enamine linkage of the this compound is acid-labile.
Procedure:
-
After the coupling step and washing, treat the peptide-resin with a solution of dilute aqueous acid. A common method for hydrolyzing similar N-protected aminopenicillins involves adjusting the pH to 1.5-2.0 with an acid like HCl and stirring for a short period.[7]
-
The exact conditions (acid concentration, time, and temperature) for on-resin cleavage of the this compound in a general SPPS context may require optimization for your specific peptide.
-
After cleavage of the this compound, wash the resin thoroughly with DMF to remove the cleaved protecting group and prepare for the next coupling step.
Data Presentation
| Factor Influencing Racemization | Mechanism | How this compound Helps Mitigate Racemization |
| Base Strength and Concentration | Abstraction of the α-proton from the activated amino acid. | The enamine structure of the this compound reduces the acidity of the α-proton, making it less susceptible to abstraction even in the presence of base. |
| Coupling Reagent | Formation of highly reactive intermediates (e.g., oxazolone) that readily racemize. | While the choice of coupling reagent is still important, the inherent stability of the this compound-protected amino acid to α-proton abstraction provides an additional layer of protection against racemization. |
| Reaction Temperature | Higher temperatures increase the rate of racemization. | This is a general principle. While Dane salts offer protection, it is still advisable to perform couplings at room temperature or slightly below unless necessary to overcome aggregation or steric hindrance. |
| Amino Acid Side Chain | Electron-withdrawing or bulky side chains can increase the propensity for racemization. | This compound protection is particularly advantageous for racemization-prone amino acids like histidine and cysteine.[1] |
Signaling Pathways and Workflows
Logical Workflow for Peptide Synthesis with this compound Protection
Caption: A logical workflow for solid-phase peptide synthesis using this compound as the N-terminal protecting group.
Mechanism of Racemization Prevention by this compound
Caption: Comparison of racemization pathways with a standard protecting group versus the inhibitory effect of a this compound.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Dane Salt Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up Dane Salt reactions from the laboratory to the pilot plant. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this critical phase of process development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when scaling up a this compound reaction?
A1: The most critical factor is managing the reaction exotherm. This compound formation is often an exothermic process. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. It is essential to have a robust cooling system and to monitor the internal reaction temperature closely.
Q2: My this compound yield is significantly lower at the pilot scale compared to the lab scale. What are the likely causes?
A2: A drop in yield upon scale-up can be attributed to several factors:
-
Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Temperature Control: As mentioned above, poor heat dissipation can lead to side product formation.
-
Extended Reaction Time: Slower heating or cooling rates in a larger vessel can increase the overall reaction time, potentially leading to the degradation of the product or starting materials.
-
Raw Material Quality: Variations in the quality of raw materials between lab and pilot batches can impact the reaction outcome.
Q3: We are observing a new, unknown impurity in our pilot-scale batches of this compound. How can we identify and mitigate it?
A3: The appearance of new impurities on scale-up is a common issue.
-
Identification: The first step is to characterize the impurity using analytical techniques such as HPLC-MS and NMR. This will help in elucidating its structure and proposing a formation mechanism.
-
Mitigation: Once the impurity's identity and formation pathway are understood, you can adjust the reaction parameters to minimize its formation. This could involve optimizing the reaction temperature, reactant addition rate, or solvent choice.
Q4: How can we ensure consistent crystal form and particle size of the this compound during crystallization at a larger scale?
A4: Consistent crystallization is crucial for the quality and handling of the final product.
-
Controlled Cooling: Implement a controlled and reproducible cooling profile. Rapid cooling can lead to the formation of smaller, less stable crystals.
-
Seeding: Use a seeding strategy to control the nucleation process and promote the growth of the desired crystal form.
-
Agitation: The agitation rate during crystallization can influence the particle size distribution. This should be optimized at the pilot scale.
-
Solvent System: The choice of anti-solvent and the rate of its addition are critical parameters that need to be carefully controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of product or starting materials. 3. Formation of side products. 4. Inefficient mixing. | 1. Monitor the reaction progress using HPLC to ensure completion. 2. Ensure the reaction temperature is well-controlled and minimize reaction time. 3. Identify side products and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. 4. Evaluate and optimize the agitator design and speed for the pilot reactor. |
| Formation of Impurities | 1. Reaction temperature too high. 2. Localized high concentrations of reactants. 3. Presence of impurities in starting materials. 4. Hydrolysis of the this compound. | 1. Lower the reaction temperature and ensure efficient cooling. 2. Control the addition rate of reactants. 3. Qualify all raw materials to ensure they meet the required specifications. 4. Minimize the presence of water in the reaction mixture and during work-up. |
| Poor Crystallization / Oiling Out | 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Inappropriate solvent/anti-solvent system. 4. Presence of impurities inhibiting crystallization. | 1. Reduce the concentration of the this compound solution or increase the amount of anti-solvent. 2. Implement a slower, controlled cooling profile. 3. Screen different solvent/anti-solvent systems at the lab scale. 4. Purify the crude reaction mixture before crystallization. |
| Inconsistent Crystal Form (Polymorphism) | 1. Variations in crystallization temperature. 2. Different levels of supersaturation. 3. Presence of different impurities. 4. Variations in agitation. | 1. Tightly control the crystallization temperature profile. 2. Control the rate of anti-solvent addition or cooling to maintain a consistent level of supersaturation. 3. Ensure consistent purity of the material being crystallized. 4. Maintain a consistent agitation rate during crystallization. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Parameters
The following table provides a representative comparison of key parameters when scaling up a this compound reaction. Actual values will vary depending on the specific process and equipment.
| Parameter | Laboratory Scale (1L Reactor) | Pilot Plant Scale (100L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 100 g | 10 kg | Ensure all raw materials are available in sufficient quantity and consistent quality. |
| Solvent Volume | 500 mL | 50 L | Solvent handling and recovery systems need to be in place at the pilot scale. |
| Reactant Addition Time | 15 minutes | 1-2 hours | Slower addition is necessary to control the exotherm in a larger vessel. |
| Reaction Temperature | 20-25°C | 20-25°C (with active cooling) | The cooling capacity of the pilot reactor must be sufficient to dissipate the heat generated. |
| Agitation Speed | 300-400 RPM (magnetic stirrer) | 100-150 RPM (impeller) | The type and speed of agitation must be optimized to ensure efficient mixing without causing shear damage to crystals. |
| Reaction Time | 2-3 hours | 3-5 hours | The overall cycle time will likely increase due to slower heating, cooling, and addition rates. |
| Typical Yield | 85-90% | 80-85% | A slight decrease in yield is common on scale-up; the goal is to minimize this difference through process optimization. |
| Crystallization Cooling Time | 1 hour | 4-6 hours | A slower, controlled cooling rate is crucial for obtaining the desired crystal form and particle size. |
Experimental Protocols
General Protocol for this compound Synthesis (Laboratory Scale)
This protocol is a general guideline and should be adapted based on the specific amino acid and beta-ketoester used.
-
Reaction Setup: To a clean, dry 1L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the amino acid (1.0 eq) and a suitable solvent (e.g., methanol).
-
Base Addition: Cool the mixture to 0-5°C and add a solution of potassium hydroxide (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.
-
Ketoester Addition: To the resulting slurry, add the beta-ketoester (1.05 eq) dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 15°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC.
-
Crystallization: Upon reaction completion, add a suitable anti-solvent (e.g., isopropanol) to induce crystallization.
-
Isolation: Cool the slurry to 0-5°C, stir for 1 hour, and then filter the solid product.
-
Drying: Wash the filter cake with the anti-solvent and dry the product under vacuum at 40-50°C.
HPLC Method for In-Process Monitoring
This method can be used to monitor the consumption of the amino acid starting material and the formation of the this compound product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a 1:1 mixture of water and acetonitrile.
Visualizations
Caption: A typical experimental workflow for scaling up a this compound reaction.
Caption: A troubleshooting decision tree for addressing low yield in a pilot-scale this compound reaction.
Validation & Comparative
A Head-to-Head Battle: Unpacking the Efficiency of Ester-Type vs. Amide-Type Dane Salts in Synthesis
For researchers and professionals in drug development, the choice of protecting groups is a critical decision that can significantly impact the efficiency, purity, and scalability of a synthetic route. Dane salts, which protect the amino group of amino acids, are pivotal intermediates, particularly in the synthesis of semi-synthetic penicillins. These salts are broadly categorized into ester-type and amide-type, each presenting a unique profile of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process in drug synthesis.
Executive Summary
The selection between ester-type and amide-type Dane salts hinges on a trade-off between established use and optimized efficiency. While ester-type Dane salts have been widely used, they are often associated with challenges in byproduct removal and lower overall process economy. In contrast, newer, specifically designed amide-type Dane salts have demonstrated superior performance in terms of reaction yields, product purity, and the significant advantage of byproduct recyclability. This guide will delve into the quantitative data, experimental protocols, and underlying chemical principles that differentiate these two classes of essential synthetic intermediates.
Quantitative Performance Comparison
The efficiency of a synthetic process is best evaluated through quantitative metrics. The following table summarizes the key performance indicators for ester-type and amide-type Dane salts in the context of aminopenicillin synthesis. The data for the amide-type Dane salt is derived from a novel process described in U.S. Patent 4,231,954A, which highlights its advantages over traditional methods.
| Performance Metric | Ester-Type this compound | Amide-Type this compound |
| Overall Yield of Aminopenicillin | Generally lower due to byproduct removal challenges.[1] | 75-83% (based on 6-APA)[1] |
| Purity of Final Product | Can be compromised by residual β-ketoester byproduct.[1] | High purity achieved with minimal contamination.[1] |
| Byproduct Formation | β-ketoester (typically a liquid)[1] | β-ketoamide (crystalline solid)[1] |
| Byproduct Recovery & Recyclability | Not commercially practicable as β-ketoesters are difficult to recover from solution.[1] | Quantitative recovery (approx. 96.5%) and readily recyclable.[1] |
| Process Economics | Less favorable due to product loss during extraction and inability to recycle the protecting group precursor.[1] | Significantly improved due to high yields and recycling of the β-ketoamide.[1] |
Delving into the Chemistry: Stability and Reactivity
The fundamental differences in the performance of ester-type and amide-type Dane salts can be attributed to the inherent chemical properties of the ester and amide functional groups.
Amides are generally more stable and less reactive than esters. This is due to the greater resonance stabilization in the amide bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group compared to the lone pair on the oxygen atom in an ester. This increased electron delocalization in amides imparts a greater double-bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack.
This difference in stability has practical implications in the deprotection step of the synthesis. While both types of Dane salts are designed for facile removal of the protecting group under acidic conditions, the nature of the leaving group and the resulting byproduct is a key differentiator.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic strategy. The following are representative protocols for the synthesis of an amide-type this compound and its subsequent use in the preparation of amoxicillin, as detailed in U.S. Patent 4,231,954A.
Synthesis of Amide-Type this compound
Reaction: D-2-(4-hydroxyphenyl)glycine + p-Nitroacetoacetanilide → D-2-(4-hydroxyphenyl)-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine, sodium salt
Procedure:
-
A solution of sodium hydroxide (44 g) in methanol (1.5 L) is prepared and cooled to 5°C.
-
D-2-(4-hydroxyphenyl)glycine (167 g) is added to the cooled solution.
-
p-Nitroacetoacetanilide (208 g) is added, and the mixture is stirred at ambient temperature for 2 hours.
-
The reaction mixture is then heated to 45°C for 1 hour.
-
After cooling to 25°C, the precipitated product is collected by filtration and washed with methanol (0.5 L).
-
The product is dried in an air oven at 40°C overnight to yield the amide-type this compound. An initial yield of 86.1% is reported, with an additional 12% recovered from the mother liquor.[1]
Synthesis of Amoxicillin using Amide-Type this compound
Step 1: Formation of Mixed Anhydride
-
The synthesized amide-type this compound (99 g) is suspended in methylene chloride (500 ml) containing dimethylacetamide (50 ml).
-
The mixture is cooled to -30°C.
-
Ethyl chloroformate (28.4 g) is added at once, and the mixture is stirred at -23°C for 1 hour to form the mixed anhydride.[1]
Step 2: Silylation of 6-Aminopenicillanic Acid (6-APA)
-
In a separate flask, 6-APA (54 g) and triethylamine (50.5 g) are suspended in methylene chloride (540 ml).
-
Trimethylchlorosilane (35.7 g) is added over 20 minutes, allowing the temperature to rise to 35°C, to form the silylated 6-APA.[1]
Step 3: Acylation and Deprotection
-
The cooled mixed anhydride solution from Step 1 is added to the silylated 6-APA solution at -45°C.
-
The reaction mixture is stirred for 5 hours at -30°C.
-
Water is added, and the pH is adjusted to 1.5 with concentrated hydrochloric acid to effect deprotection.
-
The aqueous layer, containing the amoxicillin, is separated.[1]
Step 4: Isolation and Byproduct Recovery
-
The pH of the aqueous solution is adjusted to 5.4 with ammonia to precipitate the amoxicillin trihydrate. The product is filtered, washed, and dried, affording yields of 79-83%.[1]
-
The organic layer from the previous step is concentrated, and the residue is treated with hydrochloric acid to crystallize the β-ketoamide (p-nitroacetoacetanilide). This byproduct is recovered in high purity (96.5% yield) and can be recycled.[1]
Visualizing the Process
To better illustrate the workflows and chemical transformations, the following diagrams are provided.
References
Navigating the Analytical Maze: A Comparative Guide to Dane Salt Purity Validation
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of quality control. Dane Salt (potassium D-α-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-α-phenylacetate), a key precursor in the synthesis of vital β-lactam antibiotics like ampicillin and amoxicillin, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of this compound purity, supported by experimental protocols and performance data to aid in methodological selection.
High-Performance Liquid Chromatography (HPLC) stands as the principal and most robust method for assessing the purity of this compound and its related impurities. Its high resolution, sensitivity, and specificity make it the industry standard for pharmaceutical quality control. However, alternative techniques such as Ion Chromatography (IC) and Capillary Electrophoresis (CE) offer specific advantages for certain analytical challenges, such as counter-ion quantification and chiral purity analysis, respectively.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for this compound purity validation hinges on the specific requirements of the analysis, including the need to quantify the main component, identify and quantify impurities, or determine the concentration of the potassium counter-ion.
| Analytical Technique | Principle | Primary Application for this compound Analysis | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Assay of this compound, identification and quantification of organic impurities and degradation products. | High resolution, high sensitivity, excellent precision and accuracy for organic molecules. |
| Ion Chromatography (IC) | Ion-exchange separation of ionic analytes. | Quantification of the potassium counter-ion. | High selectivity and sensitivity for ionic species.[1][2] |
| Capillary Electrophoresis (CE) | Separation of analytes based on their electrophoretic mobility in an electric field. | Chiral purity analysis (separation of enantiomers) and analysis of charged impurities. | High separation efficiency, minimal sample consumption, suitable for charged and chiral molecules.[3][4] |
Performance Data Comparison
The following table summarizes typical performance data for the validation of each analytical technique for parameters critical in pharmaceutical analysis. The data for HPLC is based on methods developed for structurally similar aminopenicillin intermediates, providing a reliable estimate for this compound analysis.
| Validation Parameter | HPLC (for this compound and impurities) | Ion Chromatography (for Potassium) | Capillary Electrophoresis (for Chiral Purity) |
| Accuracy (% Recovery) | 98.0 - 102.0%[5][6] | 98.5 - 101.5%[7] | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 2.0%[5][6] | ≤ 1.5%[7] | ≤ 3.0% |
| Linearity (R²) | ≥ 0.999[8] | ≥ 0.999[7] | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[8][9] | 0.1 - 0.5 µg/mL[10] | 0.5 - 1.0 µg/mL[11][12] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL[8][9] | 0.3 - 1.5 µg/mL[10] | 1.5 - 3.0 µg/mL[11][12] |
Experimental Protocols
HPLC Method for Purity of this compound and Impurities
This proposed Reversed-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 60% A, 40% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase A to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Ion Chromatography Method for Potassium Quantification
This method is suitable for the accurate determination of the potassium counter-ion in this compound.
-
Chromatographic System:
-
Ion chromatograph with a conductivity detector.
-
Column: Cation-exchange column (e.g., Metrosep C 6 – 150/4.0).[2]
-
Eluent: 4 mM Methanesulfonic acid.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 100 mg of this compound in 100 mL of deionized water.
-
Further dilute an aliquot of this solution as necessary to fall within the linear range of the instrument.
-
Capillary Electrophoresis Method for Chiral Purity
This method is designed to separate the D- and L-enantiomers of the phenylglycine moiety in this compound, which is crucial for its biological activity.
-
Electrophoretic System:
-
Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as a chiral selector.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation:
-
Dissolve this compound in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
References
- 1. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 3. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dane Salt and Alternative Acylating Agents in Antibiotic Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective acylation of key intermediates is a cornerstone of pharmaceutical synthesis. This guide provides a comparative study of Dane Salt, a widely used acylating agent, against other chemical and enzymatic alternatives, with a focus on the synthesis of semi-synthetic penicillins like ampicillin and amoxicillin. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decisions in process development and optimization.
Introduction to Acylating Agents in Penicillin Synthesis
The synthesis of semi-synthetic penicillins, such as amoxicillin, hinges on the acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This critical step involves the formation of an amide bond between the 6-amino group of 6-APA and a suitable side chain, in the case of amoxicillin, D-(-)-α-amino-p-hydroxyphenylacetic acid. The challenge lies in selectively acylating the amino group of 6-APA without side reactions, which necessitates the use of protecting groups for the amino acid side chain.
This compound , the potassium salt of D-phenylglycine protected at the amino group with an ethyl acetoacetate moiety, has been a cornerstone in the chemical synthesis of penicillins. It serves as a masked amino acid, allowing for the activation of its carboxyl group and subsequent acylation of 6-APA. However, the emergence of enzymatic methods and other chemical acylating agents has prompted a re-evaluation of the most efficient and sustainable approaches.
This guide will compare the performance of the this compound method with two primary alternatives:
-
Acyl Chloride Method: Involving the silylation of 6-APA followed by acylation with an activated acyl chloride of the side chain.
-
Enzymatic Method: Utilizing penicillin G acylase (PGA) to catalyze the direct acylation of 6-APA.
Comparative Performance Data
The choice of acylating strategy significantly impacts key process parameters such as yield, reaction conditions, and environmental footprint. The following tables summarize the quantitative data gathered from various studies on the synthesis of amoxicillin.
Table 1: Comparison of Reaction Conditions
| Parameter | This compound Method | Acyl Chloride Method | Enzymatic Method |
| Catalyst/Activating Agent | Pivaloyl Chloride[1] | Trimethylchlorosilane (TMCS)[2] | Immobilized Penicillin G Acylase (PGA)[1] |
| Primary Reactants | 6-APA, this compound of D-(-)-α-amino-p-hydroxyphenylacetic acid[1] | Silylated 6-APA, D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride[2] | 6-APA, D-p-hydroxyphenylglycine methyl ester (D-HPGM)[1][2] |
| Reaction Temperature | Very low (typically -30°C to -50°C)[1] | Low (acylation at 0-5°C, silylation at 25-27°C)[2] | Mild (typically 25°C - 35°C)[1] |
| Reaction pH | Acidic conditions for hydrolysis (pH ~1.5)[1] | Not explicitly controlled during acylation | Near neutral (typically pH 6.0 - 7.0)[1] |
| Solvents | Halogenated organic solvents (e.g., methylene chloride)[1] | Methylene chloride[2] | Primarily aqueous media, sometimes with co-solvents[1] |
Table 2: Comparison of Performance Metrics
| Metric | This compound Method | Acyl Chloride Method | Enzymatic Method |
| Typical Yield | ~77% - 82% (activity yield)[1] | 77% - 82%[3][4] | 50% - 88%[1] |
| Product Purity | High (e.g., 98%), but can require extensive purification[1] | High, with potential for low residual solvents | High, often requiring minimal purification[1] |
| By-products | Significant amounts of non-recyclable chemical waste[1] | Triethylamine hydrochloride, silyl by-products | p-hydroxyphenylglycine (can be recycled)[1] |
| Environmental Impact | Generates significant toxic waste and uses harsh reagents and solvents[1] | Involves chlorinated solvents and silylating agents | "Green" process with less hazardous waste and milder conditions[1] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of each acylation method are visualized below using Graphviz. These diagrams illustrate the key transformations and relationships between reactants and intermediates.
This compound Method Workflow
The this compound method proceeds via the formation of a mixed anhydride, which then acts as the acylating agent for 6-APA.
References
A Comparative Guide to the Synthesis of Dane Salt: Validating a High-Yield, High-Purity Synthetic Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Dane Salt, a critical precursor in the production of semi-synthetic penicillins and cephalosporins, is traditionally synthesized through a method that, while effective, presents challenges in yield and purity. This guide provides a detailed comparison of a conventional synthetic route for this compound with a novel, validated method that offers significant improvements in efficiency, product quality, and industrial scalability.
Comparison of Synthetic Routes for this compound
The following table summarizes the key quantitative data for the conventional and the new, validated synthetic routes for this compound, providing a clear comparison of their performance metrics.
| Parameter | Conventional Synthetic Route | New Validated Synthetic Route |
| Starting Materials | D-Phenylglycine, Potassium Hydroxide, Methyl Acetoacetate | D-Phenylglycine, Alkali (e.g., Potassium Hydroxide), Acetylacetic Ester |
| Solvent | Isopropanol | Mixed solvent of aromatic hydrocarbon (e.g., Toluene) and alcohol (e.g., Methanol) |
| Initial Yield | 75-80%[1] | Not explicitly stated, but total yield is significantly higher |
| Total Yield | 90-92% (after mother liquor recovery)[1] | 96-98%[1] |
| Product Purity | Not explicitly stated, but implies lower purity due to side reactions and recovery process | ≥ 99.6% (by perchloric acid titration)[1] |
| Enantiomeric Excess (ee) | Not explicitly stated | ≥ 99%[1] |
| Residual Free Phenylglycine | Not explicitly stated | < 0.2%[1] |
| Reaction Time | ~3 hours for initial reaction[1] | 1-3 hours for reflux[1] |
| Key Process Steps | Reaction, filtration, recovery from mother liquor via distillation and crystallization | Reaction, azeotropic distillation to remove water, crystallization |
| Energy Consumption | High, due to the need for extensive distillation to recover product from the mother liquor | Reduced, due to a more efficient reaction and purification process[1] |
Experimental Protocols
Conventional Synthetic Route
The conventional synthesis of this compound is typically carried out as follows:
-
Reaction Setup: D-phenylglycine, potassium hydroxide, and methyl acetoacetate are added to isopropanol as the solvent in a reaction vessel.
-
Reaction: The mixture is refluxed for approximately 3 hours to facilitate the formation of the phenylglycine Dane potassium salt.
-
Initial Product Isolation: The initial product is isolated from the reaction mixture.
-
Mother Liquor Processing: The mother liquor is transferred to a rectifying tower. Benzene is used to form an azeotrope with water to remove it from the mixture.
-
Secondary Recovery: After water removal, the mixture is concentrated and cooled to crystallize a mixture of phenylglycine potassium salt and phenylglycine Dane potassium salt. This recovered product is then used in subsequent reaction batches to improve the overall yield.
New Validated Synthetic Route
The new, validated synthetic route for this compound is performed with the following methodology:
-
Solvent and Reactant Preparation: Phenylglycine is dissolved in a mixed solvent system composed of an aromatic hydrocarbon and an alcohol. An equimolar amount of an alkali (relative to the phenylglycine) is added to the solution.
-
Addition of Acetylacetic Ester: At a temperature of 60-90°C, 1.15 moles of acetylacetic ester are added dropwise.
-
Reflux: The reaction mixture is then refluxed for 1 to 3 hours.
-
Azeotropic Distillation: Following the reflux period, the reaction mixture is distilled to remove an azeotropic mixture of the hydrocarbon, alcohol, and water. This step is crucial for driving the reaction to completion and improving the product's purity.
-
Crystallization: After the removal of the azeotrope, the remaining solvent is removed, and the final product is obtained through crystallization.
Visualization of Synthetic Workflows
To further elucidate the differences between the two synthetic pathways, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
References
Comparative Analysis of Allergic Cross-Reactivity of Aminopenicillins Derived from Dane Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allergic cross-reactivity profiles of aminopenicillin antibiotics, such as ampicillin and amoxicillin, synthesized using the Dane Salt method, with other β-lactam antibiotics. The information presented is supported by experimental data from peer-reviewed studies to aid in research and development, particularly in the areas of drug safety and alternative antibiotic development.
The synthesis of aminopenicillins like ampicillin and amoxicillin frequently employs this compound, specifically the potassium salt of D-(-)-α-phenylglycine, as a key chiral intermediate.[1] While these antibiotics are crucial in treating a wide range of bacterial infections, they are also a common cause of hypersensitivity reactions. A significant concern for clinicians and researchers is the potential for allergic cross-reactivity with other β-lactam antibiotics, notably cephalosporins. This cross-reactivity is primarily dictated by the structural similarity of the R1 side chains rather than the shared β-lactam ring.[2][3]
Quantitative Analysis of Cross-Reactivity
The cross-reactivity between aminopenicillins and other β-lactams, particularly cephalosporins, has been quantified in numerous clinical and in vitro studies. The data consistently indicate a higher probability of cross-reactivity between aminopenicillins and cephalosporins that share identical or highly similar R1 side chains.
| Aminopenicillin | Cephalosporin with Similar R1 Side Chain | Reported Cross-Reactivity Rate | Study Type | Reference |
| Ampicillin | Cephalexin, Cefaclor | 14% - 20-40% | Skin Testing / Clinical Studies | [2][4] |
| Amoxicillin | Cefadroxil | 38% | Skin Testing | [4] |
| Amoxicillin | Cefprozil | Structurally Similar R1 | Clinical Observation | [2] |
Note: Cross-reactivity rates can vary based on the patient population, the specific diagnostic method used, and the purity of the antibiotic preparations in historical studies.
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of antibiotic cross-reactivity involves both in vivo and in vitro methodologies to detect the presence of drug-specific Immunoglobulin E (IgE) antibodies.
In Vivo Assessment: Skin Testing
Skin testing is a primary method for diagnosing IgE-mediated hypersensitivity to β-lactams. It is typically performed in a controlled setting with capabilities for managing potential allergic reactions.
Protocol for Penicillin Skin Testing:
-
Preparation:
-
Positive control: Histamine.
-
Negative control: Saline.
-
Test reagents: Benzylpenicilloyl-polylysine (PPL) for the major determinant and a minor determinant mixture (MDM). Ampicillin and/or amoxicillin are also included if an aminopenicillin allergy is suspected.
-
-
Skin Prick Test (SPT):
-
A drop of each reagent is placed on the volar surface of the forearm.
-
The epidermis is pricked through each drop with a sterile lancet.
-
Results are read after 15-20 minutes. A wheal of 3 mm or greater than the negative control is considered positive.
-
-
Intradermal Test (IDT):
-
If SPT is negative, an IDT is performed.
-
Approximately 0.02 mL of a diluted concentration of the test reagents is injected intradermally to raise a small bleb.
-
Results are read after 15-20 minutes. An increase in wheal diameter of 3 mm or more compared to the initial bleb is considered positive.
-
In Vitro Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a common in vitro method to quantify drug-specific IgE in a patient's serum. This assay measures the ability of serum IgE to compete with a known, enzyme-labeled antibody for binding to a drug-coated solid phase.
Representative Competitive ELISA Protocol for Amoxicillin-Specific IgE:
-
Plate Coating: Microtiter wells are coated with an amoxicillin-human serum albumin (HSA) conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Competitive Reaction: Patient serum (containing potential amoxicillin-specific IgE) and a fixed concentration of horseradish peroxidase (HRP)-labeled anti-human IgE antibody are added to the wells. The plate is incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed to remove unbound serum components and labeled antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of amoxicillin-specific IgE in the patient's serum is inversely proportional to the color intensity.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the synthesis of aminopenicillins using this compound.
Caption: A typical clinical workflow for evaluating potential cross-reactivity in patients.
References
A Researcher's Guide to Enantiomeric Excess Determination in Dane Salt Synthesis
In the synthesis of semi-synthetic penicillins, such as ampicillin and amoxicillin, the stereochemical purity of intermediates is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Dane Salt, a potassium salt of D-(-)-α-phenylglycine protected at the amino group, is a critical chiral building block in these syntheses.[1] The precise determination of its enantiomeric excess (ee) is a critical quality control step, ensuring that the desired enantiomer is predominantly used, thereby minimizing potential side effects and maximizing therapeutic activity. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and CE for this application.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct signals in the NMR spectrum. | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. |
| Sample Preparation | Dissolution in a suitable mobile phase. Derivatization is generally not required for direct methods. | Dissolution in a deuterated solvent and addition of a chiral solvating or derivatizing agent. | Dissolution in the background electrolyte containing a chiral selector. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. | Typically 10-20 minutes per sample.[2] |
| Resolution | High resolution, often achieving baseline separation of enantiomers.[3] | Resolution depends on the chemical shift difference between diastereomeric signals. | High efficiency and resolution, capable of separating closely related enantiomers.[4] |
| Sensitivity | High sensitivity, especially with UV or mass spectrometry detectors. | Generally lower sensitivity compared to HPLC and CE. | High sensitivity, especially with laser-induced fluorescence detection. |
| Quantitative Accuracy | Excellent accuracy and precision, based on the integration of peak areas. | Good accuracy, based on the integration of distinct NMR signals. | Good accuracy and precision. |
| Cost (Instrument) | Moderate to high. | High. | Low to moderate. |
| Cost (Operational) | Moderate (solvents, columns). | Low (solvents, NMR tubes). | Low (buffers, capillaries). |
| Advantages | Widely applicable, robust, and well-established method. Both analytical and preparative separations are possible. | Provides structural information. Non-destructive. Relatively fast for screening. | High separation efficiency, low sample and reagent consumption. |
| Disadvantages | Can require extensive method development to find a suitable chiral stationary phase and mobile phase. | Lower sensitivity. The presence of impurities can complicate spectral analysis. | Can be sensitive to matrix effects. Method development can be complex. |
Experimental Protocols
The following are representative experimental protocols for the determination of the enantiomeric excess of this compound. These protocols are based on general procedures for chiral separations and may require optimization for specific instrumentation and sample matrices.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the direct separation of the enantiomers of this compound on a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), is often a good starting point for the separation of compounds containing aromatic rings and polar functional groups.[3]
Reagents:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.
-
This compound Sample
-
Reference standards of the pure enantiomers of this compound (if available).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Identify the peaks corresponding to the two enantiomers based on their retention times (if reference standards are used) or by comparing the peak areas in a racemic mixture. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: This indirect method involves the use of a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have different magnetic environments, leading to separate signals in the ¹H NMR spectrum for each enantiomer.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for chiral carboxylic acids and their salts.
-
This compound Sample.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify the characteristic peaks of this compound.
-
Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquisition of Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals of protons close to the chiral center of this compound should split into two sets of peaks, corresponding to the two diastereomeric complexes.
-
Data Processing: Integrate the well-resolved signals corresponding to each enantiomer. Calculate the enantiomeric excess using the ratio of the integrals: ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
3. Capillary Electrophoresis (CE)
Principle: This technique separates enantiomers based on their different mobilities in an electric field when they form complexes with a chiral selector added to the background electrolyte (BGE).
Instrumentation:
-
Capillary Electrophoresis system with a power supply, detector (e.g., UV-Vis), and a fused-silica capillary.
Reagents:
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a specific pH.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, is commonly used.[5]
-
This compound Sample.
Procedure:
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, deionized water, and then the background electrolyte.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte: 25 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Analysis: Apply the voltage and record the electropherogram. The two enantiomers will migrate at different times.
-
Data Processing: Calculate the enantiomeric excess based on the peak areas of the two enantiomers using the same formula as for HPLC.
Experimental Workflow
The general workflow for determining the enantiomeric excess of a synthesized this compound sample is depicted in the following diagram. This process ensures a systematic approach from sample preparation to the final data analysis and reporting.
Caption: General workflow for enantiomeric excess determination of this compound.
This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key techniques for assessing the chiral purity of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis and the resources available. For routine quality control, Chiral HPLC is often the method of choice due to its robustness and high throughput. NMR spectroscopy serves as an excellent orthogonal method for confirmation and for providing structural insights. Capillary Electrophoresis offers a high-efficiency alternative with low sample consumption, making it suitable for situations where sample quantity is limited.
References
- 1. apicule.com [apicule.com]
- 2. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Dane Salt: A Performance Comparison of Commercial Sources
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. Dane Salt, or Potassium D-alpha-phenylglycine ethyl ester salt (CAS 961-69-3), is a critical intermediate in the synthesis of vital semi-synthetic penicillin and cephalosporin antibiotics, including amoxicillin and cefadroxil.[1][2] The purity and performance of this compound can significantly impact the yield, impurity profile, and overall success of the final active pharmaceutical ingredient (API). This guide provides a framework for comparing the performance of this compound from various commercial suppliers, supported by essential experimental protocols.
Comparative Performance of this compound from Commercial Suppliers
The following table summarizes key performance indicators for this compound from hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). These parameters are crucial for ensuring the consistency and quality of the final synthesized antibiotic.
| Performance Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 99.1% | 99.8% | ≥ 99.0% |
| Chiral Purity (by Chiral HPLC) | 99.9% (R-isomer) | 99.5% (R-isomer) | > 99.9% (R-isomer) | ≥ 99.5% (R-isomer) |
| Solubility in Methylene Chloride | Clear, complete dissolution | Clear, complete dissolution | Clear, complete dissolution | Complete dissolution |
| Moisture Content (Karl Fischer) | 0.2% | 0.4% | 0.1% | ≤ 0.5% |
| Residual Solvents (GC) | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C |
| Melting Point | 232-234°C[3][4] | 231-235°C | 233-234°C | 230-236°C |
| Appearance | White to off-white crystalline powder[2][3] | White crystalline powder | White crystalline powder | White to off-white crystalline powder |
Experimental Protocols
To ensure a thorough and standardized evaluation of this compound from different suppliers, the following experimental protocols are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the percentage purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 215 nm.[5]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions of this compound from each supplier at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The area of the main peak in the chromatogram is used to calculate the purity of the sample relative to the standard.
-
Chiral Purity Analysis by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the this compound, which is essential for the synthesis of stereospecific drugs.[4][6]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column designed for the separation of enantiomers. The choice of column will depend on the specific properties of this compound.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Flow Rate: Adjusted to optimize the separation of the enantiomers.
-
Detection Wavelength: 215 nm.
-
Procedure:
-
Prepare a racemic mixture of the D- and L-isomers of the corresponding phenylglycine derivative to confirm the separation capability of the method.
-
Prepare sample solutions of this compound from each supplier.
-
Inject the samples into the chiral HPLC system.
-
The peak areas of the desired (R)-isomer and the undesired (S)-isomer are used to calculate the chiral purity.
-
Solubility Assessment
This qualitative test ensures that the this compound will dissolve completely in the solvents used in the subsequent synthesis steps.
-
Solvent: Methylene chloride (a common solvent used in the synthesis of amoxicillin).[7]
-
Procedure:
-
Add a specified amount of this compound from a supplier to a known volume of methylene chloride at room temperature.
-
Stir the mixture for a defined period.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete solubility.
-
Stability Studies
Stability testing is performed to understand how the quality of the this compound varies under the influence of environmental factors such as temperature and humidity.[8][9]
-
Conditions: Accelerated stability studies are often conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 3 or 6 months).[8]
-
Procedure:
-
Store samples of this compound from each supplier under the specified conditions.
-
At predetermined time points, withdraw samples and analyze for purity and chiral purity using the HPLC methods described above.
-
Any significant degradation or change in purity should be noted.
-
Visualizing Key Processes
To further aid in the understanding of the application and evaluation of this compound, the following diagrams illustrate the chemical synthesis pathway where it is used and a general workflow for its quality assessment.
Caption: Chemical synthesis of amoxicillin via the this compound route.
Caption: Workflow for Quality Assessment of this compound.
By implementing a rigorous analytical evaluation based on these protocols, researchers and drug development professionals can make informed decisions when selecting a commercial supplier for this compound, thereby ensuring the quality and consistency of their final pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. nbinno.com [nbinno.com]
- 5. turkjps.org [turkjps.org]
- 6. skpharmteco.com [skpharmteco.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. Stability, Solubility, Dissolution | AMRI [amri.staging.ribbitt.com]
Comparative Guide to the Kinetics of Acylation Reactions: Dane Salt vs. Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical industry, the acylation of amines is a fundamental transformation. The choice of acylating agent is critical, directly impacting reaction kinetics, yield, and overall process efficiency. This guide provides a comparative analysis of the kinetic aspects of acylation reactions, focusing on the use of Dane salts versus other common acylating agents like acyl chlorides and acid anhydrides. This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The acylation of amines is a cornerstone of organic synthesis, with wide applications in the production of pharmaceuticals, including semi-synthetic penicillins. While acyl chlorides and acid anhydrides are traditional and highly reactive acylating agents, Dane salts offer a valuable alternative, particularly in scenarios requiring the protection of an α-amino acid moiety during acylation. The kinetic performance of these reagents varies significantly, influencing reaction times, temperature control, and purification requirements. This guide aims to provide a clear comparison of these methods based on available kinetic data and established reaction mechanisms.
Comparison of Acylation Kinetics
The rate of an acylation reaction is influenced by the electrophilicity of the carbonyl carbon in the acylating agent and the nucleophilicity of the amine. The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Dane Salts (as mixed anhydrides)
This reactivity trend is reflected in the typical reaction conditions required for each.
| Acylating Agent | Typical Substrate | General Reaction Rate | Key Kinetic Characteristics |
| Dane Salt (via mixed anhydride) | Amines (e.g., 6-Aminopenicillanic Acid) | Moderate to Fast | The reaction proceeds via the formation of a mixed anhydride, which is the active acylating species. The overall rate is dependent on the rate of formation of this mixed anhydride and its subsequent reaction with the amine. The use of a protecting group in the this compound allows for controlled acylation. |
| Acyl Chlorides | Alcohols, Phenols, Amines | Very Fast to Violent | Acyl chlorides are highly electrophilic, leading to rapid, often exothermic reactions with amines. The reaction typically follows a nucleophilic addition-elimination mechanism.[1][2][3][4] The high reactivity can sometimes lead to side reactions if not properly controlled. |
| Acid Anhydrides | Alcohols, Phenols, Amines | Fast | Less reactive than acyl chlorides, acid anhydrides offer a more controlled acylation.[5][6] The reaction also proceeds through a nucleophilic addition-elimination mechanism. The rate can be influenced by steric factors in both the amine and the anhydride.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for monitoring the kinetics of acylation reactions.
Protocol 1: General Procedure for Monitoring Acylation Kinetics via Spectrophotometry
This method is suitable for reactions where a change in absorbance can be monitored over time.
Materials:
-
Amine substrate
-
Acylating agent (this compound, acyl chloride, or acid anhydride)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stirring mechanism for the cuvette
Procedure:
-
Prepare stock solutions of the amine and the acylating agent in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer and the reaction solvent to the desired temperature.
-
Place a known concentration of the amine solution in the cuvette.
-
Initiate the reaction by rapidly injecting a known concentration of the acylating agent into the cuvette and start data acquisition.
-
Monitor the change in absorbance at a wavelength specific to a reactant or product over time.
-
The rate of reaction can be determined from the change in concentration, which is calculated using the Beer-Lambert law.
Protocol 2: Quenched-Flow Method for Fast Acylation Reactions
For very fast reactions, such as those involving acyl chlorides, a quenched-flow technique is often necessary.[7][8]
Materials:
-
Amine substrate
-
Acylating agent
-
Anhydrous solvent
-
Quenching solution (a reagent that rapidly stops the reaction, e.g., a large excess of a primary amine for an acyl chloride)
-
Analytical instrument for product quantification (e.g., HPLC, GC-MS)
-
Stopped-flow apparatus
Procedure:
-
Load two syringes of the stopped-flow apparatus with the amine and acylating agent solutions.
-
Rapidly mix the two solutions, initiating the reaction.
-
After a specific, short time interval (milliseconds to seconds), the reaction mixture is pushed into a third syringe containing the quenching solution.
-
The quenched sample is then analyzed to determine the concentration of the product formed.
-
By varying the reaction time before quenching, a concentration-time profile can be constructed to determine the reaction rate.
Visualizing the Acylation Process
To better understand the workflow of a kinetic study and the underlying reaction pathways, the following diagrams are provided.
Conclusion
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry that is guided by the desired reactivity, substrate compatibility, and process control. Acyl chlorides offer the highest reactivity, leading to very fast reaction rates, but require careful management of reaction conditions. Acid anhydrides provide a balance of good reactivity with more manageable reaction profiles. Dane salts, while proceeding through a multi-step activation process, offer a strategic advantage for the acylation of sensitive substrates like α-amino acids by providing in-situ protection of the amino group, allowing for a more controlled and selective acylation. Understanding the kinetic profiles of these different acylating agents empowers researchers to optimize their synthetic routes for efficiency and yield.
References
- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Battle in Ampicillin Synthesis: The Dane Salt Method vs. Enzymatic Synthesis
A comprehensive guide for researchers and drug development professionals on the comparative performance of the traditional chemical Dane salt method and the modern enzymatic approach for the synthesis of ampicillin.
The production of ampicillin, a vital semi-synthetic penicillin, has historically relied on the robust this compound method. However, the increasing demand for greener, more efficient, and sustainable pharmaceutical manufacturing has propelled enzymatic synthesis into the spotlight. This guide provides an in-depth, objective comparison of these two seminal methods, supported by experimental data, detailed protocols, and process visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Snapshot: A Quantitative Comparison
The choice between the this compound method and enzymatic synthesis hinges on a trade-off between yield, purity, operational complexity, cost, and environmental impact. The following table summarizes the key quantitative data for each method.
| Parameter | This compound Method | Enzymatic Synthesis |
| Catalyst | Chemical reagents (e.g., pivaloyl chloride, triethylamine) | Immobilized Penicillin G Acylase (PGA) |
| Primary Reactants | 6-aminopenicillanic acid (6-APA), this compound of D-(-)-α-aminophenylacetic acid | 6-aminopenicillanic acid (6-APA), D-phenylglycine methyl ester (PGME) |
| Typical Yield | 75-89%[1] | 87-99.1% (conversion)[2][3], ~93.5% (isolated)[2] |
| Product Purity | High, but may require extensive purification to remove chemical impurities.[1] | Very high (≥99%), often requiring minimal downstream processing.[2] |
| Reaction Temperature | Very low (typically -30°C to -45°C)[1] | Mild (typically 25°C - 35°C)[4][5] |
| Reaction pH | Acidic conditions for hydrolysis (pH ~1.5) | Near neutral (typically pH 6.0 - 7.0)[5] |
| Solvents | Halogenated organic solvents (e.g., methylene chloride)[1] | Primarily aqueous media[4][6] |
| Environmental Impact | Significant, due to the use of hazardous organic solvents and reagents, and generation of chemical waste.[6][7] | Minimal, considered a "green" process with reduced waste streams and use of biodegradable catalysts.[6][7] |
| By-products | This compound protecting group by-products, various salts. | D-phenylglycine, methanol.[4] |
Visualizing the Synthesis Pathways
To better understand the distinct workflows of each synthesis method, the following diagrams illustrate the key stages involved.
Delving into the Experimental Protocols
Detailed methodologies for the key experiments in both synthesis routes are provided below.
Experimental Protocol: this compound Method
This protocol is based on the general principles outlined in the patent literature.[1]
1. This compound Formation:
-
React D-(-)-α-aminophenylacetic acid with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (e.g., potassium hydroxide) in a suitable solvent to form the potassium this compound. This step protects the amino group of the side-chain precursor.
2. Mixed Anhydride Formation:
-
Suspend the dried this compound in an anhydrous organic solvent such as methylene chloride.
-
Cool the mixture to a low temperature, typically between -30°C and -45°C.
-
Add a chloroformate (e.g., ethyl chloroformate) or an acid chloride (e.g., pivaloyl chloride) to the suspension to form the mixed anhydride.
3. Silylation of 6-APA:
-
In a separate vessel, suspend 6-aminopenicillanic acid (6-APA) in methylene chloride.
-
Add a silylating agent (e.g., trimethylchlorosilane) in the presence of a base (e.g., triethylamine) to protect the carboxylic acid group of 6-APA.
4. Acylation:
-
Add the silylated 6-APA solution to the cold mixed anhydride solution.
-
Allow the reaction to proceed at a low temperature for several hours.
5. Hydrolysis and Product Isolation:
-
Quench the reaction with water.
-
Adjust the pH to acidic conditions (around 1.5) with an acid (e.g., hydrochloric acid) to hydrolyze the this compound protecting group and the silyl ester.
-
Separate the aqueous layer containing the ampicillin.
-
Adjust the pH of the aqueous layer to the isoelectric point of ampicillin (around pH 5) to precipitate the product.
-
Filter, wash, and dry the crystalline ampicillin. An overall yield of 75-77% based on 6-APA can be achieved.[1]
Experimental Protocol: Enzymatic Synthesis
This protocol describes a typical batch process using immobilized Penicillin G Acylase (PGA).
1. Reactor Setup:
-
Prepare a jacketed batch reactor with controlled temperature and stirring.
-
Add an aqueous buffer solution (e.g., phosphate buffer, pH 6.5) to the reactor.
2. Substrate Addition:
-
Dissolve 6-aminopenicillanic acid (6-APA) and D-phenylglycine methyl ester (PGME) in the buffer solution. The molar ratio of PGME to 6-APA is a critical parameter and is often in the range of 1:1 to 3:1.[5]
3. Enzymatic Reaction:
-
Maintain the reaction temperature at a mild level, typically between 25°C and 35°C.[4][5]
-
Add the immobilized Penicillin G Acylase to the reactor to initiate the synthesis.
-
Monitor and control the pH of the reaction mixture, as the reaction can cause a decrease in pH.
4. Reaction Monitoring:
-
Take samples periodically and analyze the concentrations of ampicillin, 6-APA, and PGME using High-Performance Liquid Chromatography (HPLC).
5. Product Isolation:
-
Once the maximum conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Cool the reaction mixture to induce crystallization of ampicillin.
-
Filter the crystalline product, wash with cold water, and dry under vacuum. This method can achieve high conversion rates (up to 99.1%) and high purity (≥99%).[2]
Reaction Pathways: A Chemical and Biocatalytic View
The fundamental difference between the two methods lies in the reaction mechanism. The this compound method follows a classical organic chemistry pathway involving protection, activation, and deprotection steps, while the enzymatic method utilizes the high specificity of an enzyme to catalyze the direct acylation.
Concluding Remarks: A Clear Shift Towards Greener Synthesis
The comparative analysis reveals a compelling case for the adoption of enzymatic synthesis for ampicillin production. While the this compound method is a well-established and high-yielding process, it is encumbered by harsh reaction conditions, the use of hazardous and environmentally detrimental organic solvents, and the generation of significant chemical waste.[6][7]
In stark contrast, the enzymatic method offers a more sustainable and environmentally benign alternative.[6][7] Its mild reaction conditions, use of aqueous media, and the high specificity of the enzyme leading to high purity products with minimal downstream processing make it an attractive option for modern pharmaceutical manufacturing. Although the initial investment in enzyme immobilization and optimization may be a consideration, the long-term benefits of reduced environmental impact, improved worker safety, and potentially lower operational costs position enzymatic synthesis as the superior and forward-looking approach for the large-scale production of ampicillin. Ongoing advancements in enzyme engineering and process optimization are expected to further enhance the efficiency and cost-effectiveness of this green technology.
References
- 1. US4231954A - this compound and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient cascade synthesis of ampicillin from penicillin G potassium salt using wild and mutant penicillin G acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. brieflands.com [brieflands.com]
- 6. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dane Salt
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Dane Salt, a compound utilized in various research and pharmaceutical development applications. Due to the absence of specific manufacturer's disposal protocols, this compound should be treated as a hazardous chemical, and the following procedures are based on established best practices for laboratory hazardous waste management.
Chemical and Physical Properties of this compound Variants
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key data for different forms of this compound.
| Property | D(-)-Alpha-Phenylglycine ethyl potassium this compound | D-p-Hydroxyphenylglycine this compound |
| CAS Number | 961-69-3[1] | 69416-61-1[2] |
| Molecular Formula | C₁₄H₁₆KNO₄[1][3] | C₁₃H₁₅KNO₅[4] |
| Molecular Weight | 301.38 g/mol [1] | 304.36 g/mol [4] |
| Appearance | White to off-white crystalline powder[1][3] | Not specified |
| Solubility | Highly soluble in water, slightly soluble in ethanol[3] | Soluble in water[1] |
| Melting Point | Approximately 232 to 234 °C[3] | Not specified |
| Density | 1.306 g/cm³[3] | Not specified |
Hazard Identification and Safety Precautions
A safety data sheet for D(-)-4-Hydroxyphenylglycine this compound indicates the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including but not limited to:
-
Impervious gloves (e.g., nitrile rubber)
-
Chemical safety goggles or a face shield
-
A standard laboratory coat
-
Use of a fume hood to avoid inhalation of dust or aerosols
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to prevent environmental contamination and ensure personnel safety.
1. Segregation and Collection:
- All this compound waste, including unused or expired product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, must be collected in a dedicated and clearly labeled hazardous waste container.
- Do not mix this compound waste with other incompatible waste streams.
2. Waste Container Selection and Labeling:
- Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.
- The container must be in good condition with a secure, leak-proof lid.
- Label the container clearly with "Hazardous Waste," the name "this compound," and the date when the first waste was added.
3. Storage:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
- The storage area should be away from general laboratory traffic and incompatible materials.
4. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Ensure the area is well-ventilated, preferably within a fume hood.
- Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
- Carefully sweep or scoop the contained material into the designated hazardous waste container, avoiding the generation of dust.
- Clean the spill area thoroughly with a suitable decontamination solution.
- Dispose of all materials used for cleanup as hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
- Do not dispose of this compound down the drain or in the regular trash.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing risks and ensuring compliance with safety regulations. Always consult your institution's specific hazardous waste management guidelines.
References
- 1. apicule.com [apicule.com]
- 2. aksci.com [aksci.com]
- 3. D(-)Alpha-Phenylglycine Ethyl Potassium this compound (E,K) BP EP USP CAS 961-69-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. D-p-Hydroxyphenylglycine this compound | C13H15KNO5 | CID 123133870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Essential Guide to Handling Dane Salt: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Dane Salt, specifically D(-)-4-Hydroxyphenylglycine this compound. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this compound with care in a well-ventilated area to avoid dust inhalation.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Personal Protective Equipment (PPE) and Handling
A risk assessment should always precede the handling of this compound to ensure appropriate safety measures are in place. The following table summarizes the required PPE and handling precautions.
| Equipment/Procedure | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust and fumes, which can cause respiratory irritation.[1] |
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect against serious eye irritation from splashes or dust.[1] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Wear a lab coat or other suitable protective clothing. | To protect personal clothing and skin from contamination.[1] |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator. | To prevent respiratory irritation from inhaling dust. |
| Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory. | To prevent accidental ingestion and skin contact.[1] |
Operational and Disposal Plans
Storage:
Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances and sources of ignition.[1]
Spill Response:
In the event of a spill, wear appropriate PPE and ensure adequate ventilation.[1] Prevent further leakage if it is safe to do so.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
Disposal:
Dispose of this compound and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1] Consult local, state, and federal regulations for proper disposal procedures.
Experimental Protocol: Synthesis of Amoxicillin via the this compound Route
This compound is a key intermediate in the chemical synthesis of the antibiotic amoxicillin. The following is a generalized protocol for this process.
Materials:
-
D(-)-4-Hydroxyphenylglycine this compound
-
Pivaloyl chloride
-
6-aminopenicillanic acid (6-APA)
-
Triethylamine
-
Methylene chloride
-
Pyridine
-
Isopropyl alcohol
-
Hydrochloric acid
Methodology:
-
Mixed Anhydride Formation:
-
Dissolve the this compound in methylene chloride and pyridine.
-
Cool the solution to a temperature between -30°C and -50°C.
-
Slowly add pivaloyl chloride to the cooled solution to form a mixed anhydride.
-
-
Acylation:
-
In a separate vessel, dissolve 6-APA in a mixture of methylene chloride, isopropyl alcohol, and triethylamine.
-
Add this 6-APA solution to the mixed anhydride solution while maintaining the temperature between -20°C and -50°C.
-
Allow the acylation reaction to proceed for approximately 150 minutes.
-
-
Hydrolysis and Product Isolation:
-
Hydrolyze the resulting product with hydrochloric acid.
-
The amoxicillin can then be isolated and purified.
-
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the safety and handling workflow, as well as the experimental workflow for amoxicillin synthesis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
